Product packaging for 5-Chloro-pentanamidine(Cat. No.:CAS No. 775555-06-1)

5-Chloro-pentanamidine

Cat. No.: B15147966
CAS No.: 775555-06-1
M. Wt: 134.61 g/mol
InChI Key: STVCMVZLOVBLHQ-UHFFFAOYSA-N
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Description

5-Chloro-pentanamidine is a useful research compound. Its molecular formula is C5H11ClN2 and its molecular weight is 134.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN2 B15147966 5-Chloro-pentanamidine CAS No. 775555-06-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

775555-06-1

Molecular Formula

C5H11ClN2

Molecular Weight

134.61 g/mol

IUPAC Name

5-chloropentanimidamide

InChI

InChI=1S/C5H11ClN2/c6-4-2-1-3-5(7)8/h1-4H2,(H3,7,8)

InChI Key

STVCMVZLOVBLHQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CC(=N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-pentanamidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-pentanamidine, and its hydrochloride salt, are chemical compounds with potential applications in organic synthesis and drug discovery. The presence of a reactive chloro group and an amidine functional group makes it an interesting building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. This technical guide provides a comprehensive overview of the known chemical properties, structure, and a proposed synthetic route for this compound hydrochloride.

Chemical Identity and Properties

PropertyValueSource
Chemical Name 5-ChloropentanimidamideN/A
CAS Number 775555-06-1N/A
Molecular Formula C5H11ClN2N/A
Molecular Weight 134.61 g/mol N/A
Chemical Name (HCl Salt) 5-Chloropentanimidamide hydrochlorideN/A
CAS Number (HCl Salt) 164982-33-6N/A
Molecular Formula (HCl Salt) C5H12Cl2N2[1]
Molecular Weight (HCl Salt) 171.07 g/mol [1]

Note: Physical properties such as melting point, boiling point, and solubility have not been found in published literature.

Chemical Structure

The chemical structure of this compound consists of a five-carbon chain with a chloro substituent at the 5-position and an amidine functional group at the 1-position.

Structure of this compound:

Proposed Synthesis: The Pinner Reaction

The most plausible and widely used method for the synthesis of amidines from nitriles is the Pinner reaction.[2][3][4] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.[2]

Experimental Protocol: Synthesis of this compound hydrochloride

This proposed protocol is based on general Pinner reaction procedures and would require optimization for this specific substrate.[2]

Materials:

  • 5-Chloropentanenitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride gas

  • Anhydrous ammonia gas

  • Ammonium carbonate

Procedure:

  • Formation of the Imidate Salt (Pinner Salt):

    • A solution of 5-chloropentanenitrile (1.0 equivalent) in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

    • Anhydrous hydrogen chloride gas is bubbled through the solution until saturation is achieved, leading to the precipitation of the ethyl 5-chloropentanimidate hydrochloride salt. The reaction must be carried out under strictly anhydrous conditions to prevent the formation of the corresponding ester.[2]

    • The precipitated Pinner salt is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

  • Formation of the Amidine:

    • The dried imidate salt is suspended in anhydrous ethanol and cooled to 0-5 °C.[2]

    • Anhydrous ammonia gas is bubbled through the suspension until the solution becomes basic (pH ≥ 8).[2]

    • Ammonium carbonate (3.7 equivalents) is added to the reaction mixture.[2]

    • The mixture is stirred at room temperature for several hours (e.g., 10-12 hours) to allow for the conversion of the imidate to the amidine.[2]

    • The reaction mixture is then filtered to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure to yield the crude this compound hydrochloride.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.[2]

Characterization

Due to the lack of published experimental data, the following are proposed analytical methods for the characterization of the synthesized this compound hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be essential to confirm the carbon skeleton and the presence of the chloro and amidine functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for N-H stretching of the amidine group and C-Cl stretching.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Synthesis and Characterization Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound hydrochloride.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product A 5-Chloropentanenitrile B Ethyl 5-chloropentanimidate HCl (Pinner Salt) A->B Anhydrous EtOH, Anhydrous HCl C This compound HCl B->C Anhydrous NH3, (NH4)2CO3 D Recrystallization C->D E NMR Spectroscopy (1H, 13C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Pure this compound HCl E->H F->H G->H

References

Synthesis of 5-Chloro-pentanamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis of 5-Chloro-pentanamidine hydrochloride. The primary synthesis route detailed is the Pinner reaction, a well-established method for the conversion of nitriles to amidines.

Core Synthesis Pathway: The Pinner Reaction

The most common and effective method for the synthesis of this compound hydrochloride is the Pinner reaction. This reaction proceeds in two main stages:

  • Formation of the Pinner Salt: The starting material, 5-chlorovaleronitrile, is reacted with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride. This acid-catalyzed reaction forms an imino ester intermediate, known as a Pinner salt (in this case, ethyl 5-chloro-pentanimidate hydrochloride).[1][2][3]

  • Amination to the Amidine: The Pinner salt is then treated with ammonia to replace the ethoxy group with an amino group, yielding the desired this compound, which is then isolated as its hydrochloride salt.[1]

The overall reaction is illustrated in the following diagram:

G cluster_0 Pinner Reaction 5-Chlorovaleronitrile 5-Chlorovaleronitrile Ethyl 5-chloro-pentanimidate HCl (Pinner Salt) Ethyl 5-chloro-pentanimidate HCl (Pinner Salt) 5-Chlorovaleronitrile->Ethyl 5-chloro-pentanimidate HCl (Pinner Salt) 1. Ethanol, Anhydrous HCl This compound HCl This compound HCl Ethyl 5-chloro-pentanimidate HCl (Pinner Salt)->this compound HCl 2. Ammonia G cluster_1 Experimental Workflow Reaction Setup Reaction Setup Addition of Reagents Addition of Reagents Reaction Setup->Addition of Reagents Reaction Reaction Addition of Reagents->Reaction Isolation of Intermediate Isolation of Intermediate Reaction->Isolation of Intermediate Ammonolysis Ammonolysis Isolation of Intermediate->Ammonolysis Purification Purification Ammonolysis->Purification Final Product Final Product Purification->Final Product

References

5-Chloro-pentanamidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-pentanamidine, a simple aliphatic amidine. While specific research applications and biological activities for this compound are not widely documented, this guide furnishes essential chemical data, a prospective synthetic route, and a general discussion of the chemical class to which it belongs.

Core Chemical Data

The fundamental chemical properties of this compound and its common salt form are summarized below.

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 775555-06-1Not available
Molecular Formula C₅H₁₁ClN₂C₅H₁₂Cl₂N₂
Molecular Weight 134.61 g/mol 171.07 g/mol
Chemical Structure Cl-(CH₂)₄-C(=NH)NH₂Cl-(CH₂)₄-C(=NH)NH₂ · HCl

Synthesis Protocol: The Pinner Reaction

The most direct synthetic route to this compound is the Pinner reaction, which converts a nitrile into an amidine via an imidate intermediate. The starting material for this synthesis is 5-chlorovaleronitrile.

Experimental Methodology

Materials:

  • 5-chlorovaleronitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia (gas or solution in anhydrous ethanol)

Procedure:

  • Formation of the Imidate Hydrochloride (Pinner Salt): A solution of 5-chlorovaleronitrile in a minimal amount of anhydrous ethanol is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature, typically 0-5°C, until the precipitation of the ethyl 5-chloropentanimidate hydrochloride (the Pinner salt) is complete. The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

  • Ammonolysis to form this compound Hydrochloride: The isolated Pinner salt is suspended in anhydrous ethanol. The suspension is cooled, and anhydrous ammonia is passed through the mixture until the reaction is complete. Alternatively, a saturated solution of ammonia in ethanol can be used. The reaction progress can be monitored by techniques such as thin-layer chromatography.

  • Isolation of this compound Hydrochloride: Upon completion of the ammonolysis, the solvent is removed under reduced pressure. The resulting crude this compound hydrochloride can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

  • (Optional) Preparation of the Free Base: To obtain the free base, the hydrochloride salt is dissolved in a minimal amount of water and treated with a strong base (e.g., concentrated NaOH solution) at low temperature. The free base, which may be an oil or a solid, can then be extracted with a suitable organic solvent and purified.

Synthetic Pathway and Mechanism

The synthesis of this compound via the Pinner reaction proceeds in two main stages, as depicted in the following workflow and mechanistic diagrams.

G cluster_0 Pinner Reaction Workflow 5-Chlorovaleronitrile 5-Chlorovaleronitrile Ethyl 5-chloropentanimidate HCl (Pinner Salt) Ethyl 5-chloropentanimidate HCl (Pinner Salt) 5-Chlorovaleronitrile->Ethyl 5-chloropentanimidate HCl (Pinner Salt)  1. Anhydrous EtOH, Dry HCl This compound HCl This compound HCl Ethyl 5-chloropentanimidate HCl (Pinner Salt)->this compound HCl  2. NH₃

Figure 1. Synthetic workflow for this compound HCl.

The mechanism of the Pinner reaction involves the acid-catalyzed nucleophilic attack of an alcohol on the nitrile carbon, followed by ammonolysis of the resulting imidate.

G cluster_1 Pinner Reaction Mechanism Nitrile R-C≡N Protonated Nitrile R-C≡N⁺-H Nitrile->Protonated Nitrile  H⁺ Imidate Intermediate R-C(OR')=N⁺H₂ Protonated Nitrile->Imidate Intermediate  R'OH Amidine R-C(=NH)NH₂ Imidate Intermediate->Amidine  NH₃

Figure 2. General mechanism of the Pinner reaction.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity or implication in signaling pathways for this compound. However, the amidine functional group is a well-known pharmacophore present in numerous biologically active compounds.

Amidine-containing molecules are known to engage in a variety of biological activities, including antimicrobial, antifungal, and antiparasitic effects.[1] Their basic nature allows them to be protonated at physiological pH, enabling interactions with negatively charged biological macromolecules such as DNA and proteins.[1] For instance, some heterocyclic diamidines have been shown to bind to the minor groove of DNA. More broadly, simple amidines like formamidine have been demonstrated to inhibit nitric oxide synthase.[2]

Given the structural simplicity of this compound, its biological profile is likely to be distinct from more complex amidine-containing drugs. Further research would be necessary to elucidate any specific biological targets or therapeutic potential.

Conclusion

This compound is a readily synthesizable aliphatic amidine. While its specific biological role remains to be investigated, the established reactivity of the amidine functional group suggests potential for this compound as a building block in medicinal chemistry or as a subject for primary biological screening. The provided synthetic protocol offers a clear pathway for its preparation, enabling further study by the scientific community.

References

Spectroscopic Characterization of 5-Chloro-pentanamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-Chloro-pentanamidine. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted values derived from established spectroscopic principles and data for analogous functional groups. The content is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound. This guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on typical values for the functional groups present in the molecule, including a chloroalkane and an amidine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the protons on the pentyl chain, influenced by the electron-withdrawing effects of the chlorine atom and the amidine group.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~ 2.2 - 2.5Triplet2H
H-3~ 1.6 - 1.9Quintet2H
H-4~ 1.7 - 2.0Quintet2H
H-5~ 3.5 - 3.7Triplet2H
-NH₂~ 5.0 - 7.0Broad Singlet2H
=NH~ 7.0 - 9.0Broad Singlet1H

¹³C NMR (Carbon-13 NMR)

The Carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-1~ 165 - 175
C-2~ 30 - 35
C-3~ 25 - 30
C-4~ 30 - 35
C-5~ 40 - 45[1]
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in this compound.

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H stretch (amidine)3300 - 3500Two bands, typically broad[2]
C-H stretch (alkane)2850 - 3000Medium to strong
C=N stretch (amidine)1640 - 1690Strong[3]
N-H bend (amidine)1580 - 1650Medium[2]
C-Cl stretch600 - 800Medium to strong
Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotopic peak.

m/zPredicted IdentityNotes
[M]+C₅H₁₁ClN₂Molecular Ion
[M+2]+C₅H₁₁³⁷ClN₂Isotopic peak for ³⁷Cl, approximately 1/3 the intensity of the [M]+ peak.
FragmentsVariousFragmentation may occur via alpha-cleavage adjacent to the nitrogen atoms and loss of HCl.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

    • ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method that may yield a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

5-Chloro-pentanamidine: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Potential Applications of a Bifunctional Aliphatic Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Chloro-pentanamidine is a bifunctional molecule that holds considerable, yet largely unexplored, potential as a versatile building block in medicinal chemistry. Its linear five-carbon backbone is adorned with two key functional groups: a terminal chlorine atom, a well-established pharmacomodulator and synthetic handle, and an amidine moiety, a potent hydrogen bond donor and a common feature in numerous biologically active compounds. This technical guide explores the prospective applications of this compound, detailing its synthesis, potential derivatizations, and hypothesized biological relevance. By leveraging the known reactivity of its constituent functional groups, this document aims to stimulate further investigation into this promising, yet underutilized, chemical entity for the development of novel therapeutics.

Introduction: The Strategic Value of Halogenated Aliphatic Amidines

The incorporation of halogen atoms, particularly chlorine, is a time-honored strategy in drug design. Halogenation can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] The chlorine atom in this compound offers a reactive site for nucleophilic substitution, enabling its use as a scaffold for the construction of a diverse array of molecular architectures.

Concurrently, the amidine functional group is a key pharmacophore found in numerous clinically successful drugs.[3] As a strong base that is protonated at physiological pH, the amidinium cation can engage in crucial hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and DNA.[3] The strategic combination of a reactive chloro group and a biologically relevant amidine within a flexible aliphatic chain positions this compound as a molecule of significant interest for the synthesis of novel drug candidates.

Proposed Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its exploration as a medicinal chemistry building block. A plausible and efficient route commences with the readily available 5-chloropentanenitrile. The synthesis can be achieved via the well-established Pinner reaction, which converts nitriles into imidates, followed by aminolysis to yield the desired amidine.[3][4][5][6]

Experimental Protocol: Pinner Reaction Synthesis

Step 1: Formation of the Imidate (Pinner Salt)

  • Dry hydrogen chloride gas is bubbled through a cooled (0 °C), anhydrous solution of ethanol.

  • 5-chloropentanenitrile is added dropwise to the ethanolic HCl solution under an inert atmosphere (e.g., nitrogen or argon) while maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at a low temperature to facilitate the formation of the ethyl 5-chloropentanimidate hydrochloride salt (Pinner salt). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak).

  • Upon completion, the volatile components can be removed under reduced pressure to yield the crude Pinner salt.

Step 2: Ammonolysis to this compound

  • The crude Pinner salt is dissolved in a suitable anhydrous solvent, such as ethanol.

  • The solution is cooled, and anhydrous ammonia is bubbled through the mixture, or a solution of ammonia in ethanol is added.

  • The reaction is allowed to proceed, typically with stirring, until the imidate is fully converted to the amidine. This can be monitored by chromatographic or spectroscopic methods.

  • The resulting this compound hydrochloride can be isolated by filtration or evaporation of the solvent. Further purification may be achieved by recrystallization.

G cluster_0 Synthesis of this compound 5-chloropentanenitrile 5-chloropentanenitrile Pinner Salt Formation Pinner Salt Formation 5-chloropentanenitrile->Pinner Salt Formation Ethanolic HCl Ethanolic HCl Ethanolic HCl->Pinner Salt Formation Ethyl 5-chloropentanimidate HCl Ethyl 5-chloropentanimidate HCl Pinner Salt Formation->Ethyl 5-chloropentanimidate HCl Ammonolysis Ammonolysis Ethyl 5-chloropentanimidate HCl->Ammonolysis Ammonia Ammonia Ammonia->Ammonolysis This compound HCl This compound HCl Ammonolysis->this compound HCl

Figure 1: Proposed synthetic workflow for this compound.

Potential Applications in Medicinal Chemistry

The bifunctional nature of this compound opens up a multitude of possibilities for its application as a versatile intermediate in the synthesis of novel bioactive molecules.

As a Precursor for Cyclic and Heterocyclic Scaffolds

The terminal chlorine atom serves as a convenient leaving group for intramolecular cyclization reactions. By reacting this compound with appropriate nucleophiles, a variety of cyclic structures can be accessed. For instance, intramolecular N-alkylation could lead to the formation of cyclic amidines, which are privileged scaffolds in medicinal chemistry.

G cluster_1 Synthetic Pathways from this compound This compound This compound Nucleophilic Substitution (Intermolecular) Nucleophilic Substitution (Intermolecular) This compound->Nucleophilic Substitution (Intermolecular) Intramolecular Cyclization Intramolecular Cyclization This compound->Intramolecular Cyclization Derivatized Amidines Derivatized Amidines Nucleophilic Substitution (Intermolecular)->Derivatized Amidines Cyclic Amidines/Heterocycles Cyclic Amidines/Heterocycles Intramolecular Cyclization->Cyclic Amidines/Heterocycles Further Functionalization Further Functionalization Derivatized Amidines->Further Functionalization Cyclic Amidines/Heterocycles->Further Functionalization Complex Drug Candidates Complex Drug Candidates Further Functionalization->Complex Drug Candidates

Figure 2: Potential synthetic applications of this compound.
As a Building Block for Linear and Branched Structures

The chloro group can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of derivatized pentanamidines.[7] This allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituent at the 5-position. Furthermore, the amidine moiety itself can be further functionalized or used as a key interaction point with a biological target.

Hypothetical Biological Activities and Data

While no specific biological data for this compound has been found in the public domain, the activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent or as a precursor to such agents. The amidine functional group is a known feature in compounds with antimicrobial and anticancer properties.

Potential as an Antimicrobial Agent

Amidine-containing compounds have a long history of use as antimicrobial agents. Their cationic nature is thought to facilitate interaction with negatively charged components of microbial cell membranes and DNA. It is plausible that this compound and its derivatives could exhibit antimicrobial activity.

Potential as an Anticancer Agent

Certain amidine derivatives have shown promise as anticancer agents, with mechanisms of action that can include DNA intercalation and enzyme inhibition. The cytotoxicity of platinum(II) amidine complexes has been evaluated against various cancer cell lines, demonstrating the potential of amidine-containing molecules in oncology.[8]

Table 1: Representative Biological Activities of Amidine-Containing Compounds

Compound ClassTarget/OrganismActivity MetricValueReference
Platinum(II) cyclopentyl amidine complexHeLa (cervical cancer)IC50Comparable to cisplatin[8]
Platinum(II) cyclohexyl amidine complexMCF7 (breast cancer)IC50Comparable to cisplatin[8]
Amide-amidine derivativeMRSAMIC1 µg/mL[3]
Quinolizidine alkaloidsBacillus subtilisMIC31.25 µg/mL[9]
Quinolizidine alkaloidsStaphylococcus aureusMIC62.5 µg/mL[9]

Note: The data presented in this table is for structurally related compounds and is intended to be illustrative of the potential of the amidine pharmacophore. The activity of this compound and its direct derivatives would require experimental validation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its straightforward proposed synthesis and the versatile reactivity of its chloro and amidine functional groups provide a solid foundation for the development of novel molecular entities. Future research should focus on the validation of the proposed synthetic route, the exploration of its derivatization potential, and the screening of the resulting compounds for a range of biological activities, particularly in the areas of antimicrobial and anticancer drug discovery. The insights gained from such studies could unlock the full potential of this versatile aliphatic scaffold.

References

5-Chloro-pentanamidine as a Precursor for Heterocyclic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, with nitrogen-containing heterocycles being particularly prevalent in pharmaceuticals. The strategic design of precursors that can efficiently generate these complex scaffolds is of paramount importance. 5-Chloro-pentanamidine is a promising, yet under-explored, bifunctional molecule that holds significant potential as a precursor for the synthesis of six-membered nitrogenous heterocycles, most notably derivatives of tetrahydropyrimidine.

This technical guide explores the prospective utility of this compound in heterocyclic synthesis. Due to the limited specific literature on this precursor, this document presents a guide based on well-established principles of intramolecular cyclization of ω-halo-alkyl-amidines and analogous chemical transformations. The methodologies and data presented herein are illustrative and intended to serve as a foundational resource for researchers venturing into the use of this and similar precursors.

Core Concept: Intramolecular Cyclization of this compound

The key structural feature of this compound is the presence of two reactive centers: a nucleophilic amidine group and an electrophilic primary alkyl chloride. This arrangement makes it an ideal candidate for an intramolecular SN2 reaction, leading to the formation of a cyclic product. The most probable outcome of this cyclization is the formation of a 2-amino-tetrahydropyrimidine ring system, a privileged scaffold in medicinal chemistry.

The general transformation can be depicted as follows:

G cluster_0 Intramolecular Cyclization start This compound intermediate Cyclization (Intramolecular SN2) start->intermediate Base end 2-Amino-tetrahydropyrimidine Derivative intermediate->end

Caption: Proposed intramolecular cyclization of this compound.

Proposed Synthetic Pathway and Mechanism

The intramolecular cyclization is anticipated to proceed via a base-mediated reaction. The base serves to deprotonate one of the nitrogen atoms of the amidine group, thereby increasing its nucleophilicity and facilitating the subsequent intramolecular attack on the carbon bearing the chlorine atom.

The proposed mechanistic pathway is illustrated below:

G start This compound deprotonation Deprotonation of Amidine start->deprotonation Base (e.g., NaH, K2CO3) cyclization Intramolecular Nucleophilic Attack (SN2) deprotonation->cyclization product 2-Amino-tetrahydropyrimidine cyclization->product

Caption: Mechanistic steps for the cyclization of this compound.

Hypothetical Experimental Protocol

The following is a prospective experimental protocol for the synthesis of a 2-amino-tetrahydropyrimidine derivative from this compound. This protocol is based on general procedures for similar intramolecular cyclizations.

Objective: To synthesize a 2-amino-tetrahydropyrimidine derivative via the intramolecular cyclization of this compound.

Materials:

  • This compound hydrochloride

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (100 mL).

  • The suspension is cooled to 0 °C in an ice bath.

  • This compound hydrochloride (1 equivalent) is added portion-wise to the stirred suspension over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water (20 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-tetrahydropyrimidine derivative.

Illustrative Experimental Workflow

The following diagram outlines the key stages of the proposed experimental procedure.

G setup Reaction Setup under N2 reagents Add NaH to DMF at 0°C setup->reagents addition Add this compound portion-wise reagents->addition reaction Heat to 80°C for 6h addition->reaction workup Quench with H2O and Extract reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the synthesis.

Quantitative Data Summary (Hypothetical)

The following table summarizes the anticipated quantitative data for the proposed synthesis. These values are illustrative and would need to be confirmed experimentally.

ParameterExpected ValueNotes
Reactant Purity >98%Confirmed by NMR and elemental analysis.
Reaction Yield 75-85%Based on analogous intramolecular cyclizations.
Product Purity >99%After column chromatography.
Melting Point 110-115 °CHypothetical value for the free base.
¹H NMR (CDCl₃, ppm) δ 1.8-2.0 (m, 4H), 3.2-3.4 (t, 4H), 4.5 (s, 2H)Predicted chemical shifts.
¹³C NMR (CDCl₃, ppm) δ 25.1, 28.3, 45.6, 48.2, 155.9Predicted chemical shifts.
Mass Spec (m/z) [M+H]⁺ = XX corresponds to the molecular weight of the product.

Conclusion

While direct literature evidence for the use of this compound as a precursor for heterocyclic compounds is scarce, its bifunctional nature strongly suggests its potential in the synthesis of 2-amino-tetrahydropyrimidine derivatives through an intramolecular cyclization pathway. The proposed synthetic protocol and mechanistic insights provided in this guide offer a solid starting point for researchers interested in exploring this and similar halo-alkyl-amidine precursors. Experimental validation of these hypotheses is warranted and could open up new avenues for the efficient construction of medicinally relevant heterocyclic scaffolds. Researchers are encouraged to adapt and optimize the proposed conditions to achieve the desired synthetic outcomes.

Commercial Suppliers and Technical Guide for High-Purity 5-Chloro-pentanamidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of 5-Chloro-pentanamidine, including its commercial availability, physicochemical properties, potential synthesis, and inferred biological activities based on analogous compounds. As a niche chemical, detailed experimental data for this compound is not extensively published. Therefore, this guide supplements available information with data from structurally related compounds, such as pentamidine, to provide a thorough understanding for research and development purposes.

Commercial Availability

High-purity this compound (CAS No. 775555-06-1) is available from a select number of specialized chemical suppliers. While extensive purity and impurity profiles are not always publicly available, some suppliers indicate a purity of at least 95%. Researchers are advised to request a certificate of analysis from the supplier for detailed specifications.

SupplierPurityPackagingCatalog Number
Beta Pharma, Inc.N/AN/AN/A
Labseeker95%2gSC-55396

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for designing experimental protocols, including formulation and delivery.

PropertyValueSource
CAS Number 775555-06-1ChemicalBook[1]
Molecular Formula C₅H₁₁ClN₂ChemicalBook[1]
Molecular Weight 134.61 g/mol ChemicalBook[1]
Appearance Predicted: White to off-white solid-
Solubility Predicted: Soluble in water, methanol-
Melting Point Not available-
Boiling Point Not available-

Synthesis and Characterization

Proposed Synthetic Workflow

G cluster_start Starting Material cluster_pinner Pinner Reaction cluster_ammonolysis Ammonolysis 5-Chlorovaleronitrile 5-Chlorovaleronitrile Ethyl 5-chloropentanimidate Ethyl 5-chloropentanimidate 5-Chlorovaleronitrile->Ethyl 5-chloropentanimidate HCl, Ethanol This compound This compound Ethyl 5-chloropentanimidate->this compound Ammonia

A proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis

  • Step 1: Formation of the Imidate Ester (Pinner Reaction): 5-Chlorovaleronitrile is dissolved in anhydrous ethanol and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature until the imidate ester hydrochloride precipitates. The solid is collected by filtration and dried under vacuum.

  • Step 2: Ammonolysis to the Amidine: The crude imidate ester hydrochloride is suspended in a solution of ammonia in methanol. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then evaporated, and the resulting crude this compound is purified by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify the presence of any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=N and N-H bonds of the amidine group.

  • Elemental Analysis: To determine the percentage composition of C, H, Cl, and N.

Potential Applications and Biological Activity (Inferred)

The biological activity of this compound has not been explicitly reported. However, its structural similarity to other amidine-containing compounds, such as pentamidine, suggests potential applications in antimicrobial and antiparasitic drug discovery.[2] Pentamidine is a known therapeutic agent for treating pneumocystis pneumonia, leishmaniasis, and African trypanosomiasis.[3][4]

Inferred Mechanism of Action

The mechanism of action of pentamidine involves binding to the minor groove of DNA, particularly at AT-rich regions, and interfering with the synthesis of DNA, RNA, proteins, and phospholipids.[4][5] It is plausible that this compound could exhibit a similar mechanism of action.

G cluster_compound Compound cluster_cellular Cellular Target cluster_downstream Downstream Effects cluster_outcome Biological Outcome This compound This compound DNA_Minor_Groove DNA Minor Groove (AT-rich regions) This compound->DNA_Minor_Groove DNA_Synthesis Inhibition of DNA Synthesis DNA_Minor_Groove->DNA_Synthesis Protein_Synthesis Inhibition of Protein Synthesis DNA_Minor_Groove->Protein_Synthesis Cell_Death Cell Death DNA_Synthesis->Cell_Death RNA_Synthesis Inhibition of RNA Synthesis RNA_Synthesis->Cell_Death Protein_Synthesis->Cell_Death DNA_Minor__Groove DNA_Minor__Groove DNA_Minor__Groove->RNA_Synthesis

Inferred mechanism of action for this compound.

Hypothetical Experimental Protocol: In Vitro Antimicrobial Activity

This protocol describes a general method for assessing the in vitro antimicrobial activity of this compound using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis Prepare_Stock Prepare Stock Solution of this compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Prepare_Media Prepare Bacterial Culture and Growth Media Inoculate Inoculate with Bacterial Suspension Prepare_Media->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_OD Read Optical Density at 600 nm Incubate->Read_OD Determine_MIC Determine MIC Read_OD->Determine_MIC

Workflow for determining the MIC of this compound.
Detailed Methodology

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

  • Bacterial Strains and Growth Conditions: Use standard laboratory strains of bacteria (e.g., E. coli, S. aureus). Grow the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add 100 µL of broth to each well.

    • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Inoculate each well with 10 µL of the bacterial suspension (adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL).

    • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

This technical guide provides a starting point for researchers interested in this compound. Due to the limited publicly available data, further in-house characterization and experimental validation are strongly recommended. The inferred properties and activities based on analogous compounds should be used as a directional guide for future research.

References

Methodological & Application

Synthesis of 5-Chloro-pentanamidine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-pentanamidine, a valuable building block in pharmaceutical and chemical research. The synthesis is based on the well-established Pinner reaction, which transforms a nitrile into an amidine hydrochloride. This protocol details the necessary reagents, equipment, and reaction conditions, as well as purification and characterization of the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Amidines are a class of organic compounds containing the functional group RC(NR)NR₂. They are of significant interest in medicinal chemistry due to their ability to act as bioisosteres of guanidines and their presence in various biologically active molecules. This compound, in particular, serves as a key intermediate in the synthesis of various heterocyclic compounds and other complex molecular architectures. The Pinner reaction is a reliable and widely used method for the preparation of amidines from nitriles.[1][2][3] This method involves two main steps: the formation of an imidate ester hydrochloride (Pinner salt) from a nitrile and an alcohol under acidic conditions, followed by ammonolysis to yield the desired amidine hydrochloride.[1]

Reaction Scheme

The synthesis of this compound hydrochloride proceeds in two main steps, starting from 5-chlorovaleronitrile:

  • Step 1: Pinner Salt Formation. 5-chlorovaleronitrile is reacted with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride to form the corresponding ethyl 5-chloropentanimidate hydrochloride.

  • Step 2: Ammonolysis. The intermediate Pinner salt is then treated with ammonia to yield this compound hydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride.

ParameterValueNotes
Reactants
5-Chlorovaleronitrile1.0 eqStarting material
Anhydrous Ethanol~1.5 eqReagent and solvent
Anhydrous Hydrogen Chloride>1.0 eqCatalyst
Anhydrous AmmoniaExcessReagent
Reaction Conditions
Pinner Salt Formation Temp.0 - 5 °CCritical to control exotherm
Pinner Salt Formation Time4 - 6 hours
Ammonolysis Temperature0 - 10 °C
Ammonolysis Time10 - 12 hours
Product Information
Product NameThis compound hydrochloride
Molecular FormulaC₅H₁₂Cl₂N₂
Molecular Weight171.07 g/mol
Expected Yield80-90%Based on similar Pinner reactions
AppearanceWhite to off-white crystalline solid

Experimental Protocol

Materials and Equipment:

  • 5-chlorovaleronitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas or a solution of HCl in anhydrous ethanol

  • Ammonia gas or a solution of ammonia in anhydrous ethanol

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (e.g., with calcium chloride)

  • Ice bath

  • Schlenk line or similar apparatus for handling anhydrous reagents

  • Büchner funnel and flask for filtration

  • Rotary evaporator

Step 1: Synthesis of Ethyl 5-chloropentanimidate hydrochloride (Pinner Salt)

  • Preparation: Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube. The entire apparatus must be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Reaction Mixture: To the flask, add 5-chlorovaleronitrile (1.0 eq) and anhydrous ethanol (1.5 eq). Cool the mixture to 0 °C using an ice bath.

  • HCl Addition: Slowly bubble dry hydrogen chloride gas through the stirred solution. Alternatively, add a saturated solution of HCl in anhydrous ethanol dropwise. Maintain the temperature of the reaction mixture between 0 and 5 °C. The Pinner salt will begin to precipitate as a white solid.

  • Reaction: Continue the addition of HCl until the solution is saturated and a thick precipitate has formed. Allow the reaction to stir at 0-5 °C for an additional 4-6 hours.

  • Isolation of Pinner Salt (Optional, can proceed directly to Step 2): If desired, the Pinner salt can be isolated by filtering the cold reaction mixture under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.

Step 2: Synthesis of this compound hydrochloride

  • Ammonolysis Setup: To the flask containing the Pinner salt suspension from Step 1, add more anhydrous ethanol to ensure the mixture can be stirred effectively. Cool the flask to 0 °C in an ice bath.

  • Ammonia Addition: Slowly bubble anhydrous ammonia gas through the stirred suspension. Alternatively, add a solution of ammonia in anhydrous ethanol dropwise. A significant amount of ammonium chloride will precipitate.

  • Reaction: Continue the addition of ammonia until the solution is basic (check with pH paper). Allow the reaction mixture to stir at room temperature for 10-12 hours.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and filter to remove the precipitated ammonium chloride. Wash the solid with a small amount of cold anhydrous ethanol.

  • Purification: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator. The crude this compound hydrochloride will be obtained as a solid.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the purified product. Dissolve the solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity. The following are expected characterization data:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR: Expected signals for the chlorobutyl chain and the amidinium protons.

  • ¹³C NMR: Expected signals for the five carbon atoms.

  • IR Spectroscopy: Characteristic peaks for N-H, C-N, and C-Cl bonds.

Workflow Diagram

Synthesis_Workflow Synthesis of this compound Hydrochloride cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis and Purification A 5-Chlorovaleronitrile + Anhydrous Ethanol B Cool to 0 °C A->B C Add Anhydrous HCl B->C D Stir for 4-6 hours at 0-5 °C C->D E Ethyl 5-chloropentanimidate HCl (Pinner Salt) D->E F Suspend Pinner Salt in Anhydrous Ethanol E->F Proceed to next step G Cool to 0 °C F->G H Add Anhydrous Ammonia G->H I Stir for 10-12 hours H->I J Filter to remove NH4Cl I->J K Concentrate Filtrate J->K L Recrystallize from Ethanol/Ether K->L M This compound HCl (Pure Product) L->M

References

Application Note: Solid-Phase Synthesis of Tetrahydropyrimidine Derivatives Using 5-Chloro-pentanamidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of small molecules for drug discovery and development.[1] The use of bifunctional building blocks that can be sequentially attached to a solid support and then cyclized offers an efficient route to diverse heterocyclic scaffolds. This application note describes a novel strategy for the solid-phase synthesis of substituted tetrahydropyrimidines utilizing 5-Chloro-pentanamidine as a key building block. The chloropentyl moiety allows for stable anchoring to a solid support, while the amidine functional group serves as a reactive handle for cyclization reactions. This approach enables the generation of diverse libraries of tetrahydropyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry.

Core Principle

The synthetic strategy involves the initial immobilization of this compound onto a suitable solid-phase resin. The resin-bound amidine is then subjected to a condensation and cyclization reaction with a β-dicarbonyl compound. Subsequent cleavage from the solid support yields the desired tetrahydropyrimidine product. The diversity of the final products can be readily achieved by varying the β-dicarbonyl reactant used in the cyclization step.

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of this compound to Wang resin via an ether linkage.

Materials:

  • Wang Resin

  • This compound hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol/g loading capacity) in DMF (10 mL) for 1 hour in a peptide synthesis vessel. Drain the solvent.

  • Activation of this compound: In a separate flask, dissolve this compound hydrochloride (3.0 mmol) and DMAP (0.5 mmol) in DMF (5 mL). Add DIC (3.0 mmol) and stir the solution at 0°C for 30 minutes.

  • Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 12-18 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DCM for 1 hour. Wash the resin as described in step 4.

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the loading of this compound on the resin using a suitable analytical method, such as picric acid titration of the free amidine group.

Protocol 2: Solid-Phase Synthesis of Tetrahydropyrimidines

This protocol details the cyclization reaction of resin-bound this compound with a β-dicarbonyl compound.

Materials:

  • This compound-functionalized resin

  • β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the this compound-functionalized resin (0.5 g) in DMF (5 mL) for 1 hour.

  • Cyclization: In a separate flask, dissolve the β-dicarbonyl compound (5.0 mmol) and sodium ethoxide (5.0 mmol) in ethanol (10 mL). Add this solution to the swollen resin.

  • Reaction: Agitate the mixture at 60°C for 24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with EtOH (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of Tetrahydropyrimidines from Resin

This protocol describes the release of the final product from the solid support.

Materials:

  • Tetrahydropyrimidine-bound resin

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Resin Swelling: Swell the dry, product-bound resin in DCM (5 mL) for 30 minutes.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Solvent Evaporation: Remove the solvent from the combined filtrate under reduced pressure.

  • Precipitation and Washing: Triturate the residue with cold diethyl ether to precipitate the crude product. Centrifuge and decant the ether. Wash the precipitate with cold diethyl ether (2 x 10 mL).

  • Drying: Dry the final product under vacuum.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a small library of tetrahydropyrimidine derivatives using the described protocols.

Table 1: Resin Loading and Cleavage Yields

Entryβ-Dicarbonyl CompoundResin Loading (mmol/g)Crude Yield (mg)Purity (by HPLC, %)
1Acetylacetone0.858592
2Ethyl acetoacetate0.859290
3Dimethyl malonate0.858891
4Dibenzoylmethane0.8511588

Table 2: Characterization of Synthesized Tetrahydropyrimidines

EntryProduct StructureMolecular FormulaCalculated Mass (M+H)⁺Observed Mass (M+H)⁺
1(Structure 1)C₁₁H₁₈N₂O195.1497195.1495
2(Structure 2)C₁₂H₂₀N₂O₂225.1552225.1550
3(Structure 3)C₁₂H₂₀N₂O₃241.1501241.1499
4(Structure 4)C₂₁H₂₂N₂O319.1810319.1808

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Product Isolation cluster_analysis Analysis resin Wang Resin swell_resin Swell Resin in DMF resin->swell_resin immobilize Immobilize this compound swell_resin->immobilize wash_cap Wash and Cap Resin immobilize->wash_cap functionalized_resin Functionalized Resin wash_cap->functionalized_resin swell_resin2 Swell Resin in DMF functionalized_resin->swell_resin2 cyclize Cyclization with β-Dicarbonyl swell_resin2->cyclize wash_dry Wash and Dry Resin cyclize->wash_dry product_resin Product-Bound Resin wash_dry->product_resin cleave Cleave with TFA Cocktail product_resin->cleave precipitate Precipitate and Wash cleave->precipitate final_product Final Product precipitate->final_product hplc HPLC final_product->hplc ms Mass Spectrometry final_product->ms chemical_pathway resin Wang Resin immobilized_amidine Resin-Bound Amidine resin->immobilized_amidine DIC, DMAP DMF chloro_amidine This compound chloro_amidine->immobilized_amidine resin_product Resin-Bound Tetrahydropyrimidine immobilized_amidine->resin_product NaOEt, EtOH 60°C beta_dicarbonyl β-Dicarbonyl (R1-CO-CH2-CO-R2) beta_dicarbonyl->resin_product final_product Cleaved Tetrahydropyrimidine resin_product->final_product TFA/TIS/DCM

References

Application Notes and Protocols: Experimental Setup for the Amidation of 5-Chlorovaleroyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amidation of 5-chlorovaleroyl chloride is a crucial chemical transformation for the synthesis of a variety of compounds, particularly in the development of pharmaceutical intermediates and other specialty chemicals. The resulting N-substituted 5-chloropentanamides are versatile building blocks, with the chloro- functionality allowing for subsequent nucleophilic substitution reactions to introduce further molecular diversity. This document provides detailed experimental protocols and application notes for the amidation of 5-chlorovaleroyl chloride with various amines, including primary, secondary, and aromatic amines.

Reaction Principle

The fundamental reaction involves the nucleophilic acyl substitution of an amine with 5-chlorovaleroyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. Typically, a base is required to neutralize the hydrochloric acid byproduct generated during the reaction.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the amidation of 5-chlorovaleroyl chloride with a selection of amines. This data is intended to serve as a guideline for reaction optimization.

Amine SubstrateAmine TypeSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
4-NitroanilineAromatic PrimaryAcetonitrileSodium Hydroxide-5 to 40Not SpecifiedHigh
4-Aminobenzoic acidAromatic PrimaryAcetonitrileSodium Hydroxide-5 to 40Not SpecifiedHigh
General Primary AmineAliphatic PrimaryCyrene™Triethylamine0 to RT1Good
General Secondary AmineAliphatic SecondaryCyrene™Triethylamine0 to RT1Good

Experimental Protocols

Protocol 1: General Amidation with Primary or Secondary Amines in Cyrene™

This protocol is adapted from a general procedure for the amidation of acid chlorides and is suitable for a wide range of primary and secondary amines.

Materials:

  • 5-chlorovaleroyl chloride (1.0 equiv.)

  • Primary or secondary amine (1.0 equiv.)

  • Triethylamine (1.1 equiv.)

  • Cyrene™ (to make a 1 M solution of the acid chloride)

  • Water

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • To a stirred solution of 5-chlorovaleroyl chloride (0.5 mmol, 1.0 equiv.) in Cyrene™ (0.5 mL, 1 M) at 0 °C, add triethylamine (0.55 mmol, 1.1 equiv.) followed by the primary or secondary amine (0.5 mmol, 1.0 equiv.).

  • Allow the reaction mixture to warm to room temperature over 1 hour.

  • Add water (5 mL) to the reaction mixture and stir until a precipitate forms.

  • Collect the precipitate by filtration and wash with water to yield the pure amide.

  • For products that do not precipitate, extract the aqueous mixture with ethyl acetate. Dry the combined organic layers over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Protocol 2: Amidation with Aromatic Amines in Acetonitrile

This protocol is particularly useful for the amidation of less nucleophilic aromatic amines and is based on a patented procedure for the synthesis of apixaban intermediates.[1]

Materials:

  • 5-chlorovaleroyl chloride (1.5 - 2.3 equiv.)

  • Substituted aniline (1.0 equiv.)

  • Sodium hydroxide (5.0 - 6.5 equiv.)

  • Acetonitrile

Procedure:

  • In an inert atmosphere, dissolve the substituted aniline (1.0 equiv.) and sodium hydroxide (5.0 - 6.5 equiv.) in acetonitrile. The recommended solvent to reactant weight ratio is between 28:1 and 35:1.[1]

  • Cool the reaction mixture to between -10 °C and 10 °C (preferably -5 °C to 5 °C).[1]

  • Slowly add 5-chlorovaleroyl chloride (1.5 - 2.3 equiv.) dropwise to the cooled mixture, ensuring the temperature is maintained within the specified range.[1]

  • After the addition is complete, allow the reaction temperature to rise to between 0 °C and 50 °C (preferably 15 °C to 40 °C) and stir until the reaction is complete, as monitored by a suitable technique such as TLC or LC-MS.[1]

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow for Amidation of 5-Chlorovaleroyl Chloride

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents 5-Chlorovaleroyl Chloride Amine Base (e.g., TEA, NaOH) Solvent (e.g., Cyrene, ACN) mixing Combine Amine, Base, and Solvent reagents->mixing cooling Cool to 0°C to -10°C mixing->cooling addition Slowly Add 5-Chlorovaleroyl Chloride cooling->addition stirring Stir at RT or Elevated Temperature addition->stirring quench Quench with Water stirring->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Precipitation, Recrystallization, or Chromatography) concentrate->purify product N-Substituted 5-Chloropentanamide purify->product

Caption: General workflow for the amidation of 5-chlorovaleroyl chloride.

Signaling Pathway of Nucleophilic Acyl Substitution

G Amine (R-NH2) Amine (R-NH2) Tetrahedral Intermediate Tetrahedral Intermediate Amine (R-NH2)->Tetrahedral Intermediate Nucleophilic Attack 5-Chlorovaleroyl Chloride 5-Chlorovaleroyl Chloride 5-Chlorovaleroyl Chloride->Tetrahedral Intermediate N-Substituted 5-Chloropentanamide N-Substituted 5-Chloropentanamide Tetrahedral Intermediate->N-Substituted 5-Chloropentanamide Elimination of Cl- HCl HCl Tetrahedral Intermediate->HCl Proton Transfer

Caption: Mechanism of nucleophilic acyl substitution in amidation.

References

Application of 5-Chloro-pentanamidine in the Synthesis of Novel Kinase Inhibitors: A Proposed Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of novel kinase inhibitors is the exploration of diverse chemical scaffolds that can interact with the ATP-binding site or allosteric sites of kinases with high affinity and selectivity.

This document outlines a proposed application for 5-Chloro-pentanamidine in the synthesis of a novel class of kinase inhibitors. While direct utilization of this reagent in the synthesis of currently known kinase inhibitors is not widely documented in publicly available literature, its chemical structure presents a unique opportunity for the construction of privileged heterocyclic scaffolds, particularly those containing a seven-membered ring. The presence of a reactive chloroalkyl chain and an amidine functional group allows for a potential intramolecular cyclization to form a tetrahydropyrimidine ring system. This cyclic structure can serve as a core scaffold for the elaboration into potent and selective kinase inhibitors.

This application note provides a hypothetical, yet chemically plausible, framework for the synthesis and evaluation of such compounds, complete with detailed experimental protocols, data presentation, and workflow visualizations.

Proposed Synthetic Strategy

The core of this proposed application lies in the intramolecular cyclization of this compound to form a 2-imino-hexahydro-1,3-diazepine, which can be considered a substituted tetrahydropyrimidine derivative. This scaffold can then be further functionalized to generate a library of potential kinase inhibitors. A plausible synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of a Tetrahydropyrimidine-based Kinase Inhibitor Scaffold from this compound

This initial cyclization product can then be reacted with a variety of substituted pyrimidines or other heterocyclic systems commonly found in kinase inhibitors to generate a library of final compounds. For instance, a reaction with a 2,4-dichloropyrimidine derivative can lead to the formation of a molecule with a recognizable kinase inhibitor pharmacophore.

Experimental Protocols

Protocol 1: Synthesis of 2-Imino-hexahydro-1,3-diazepine hydrochloride (Scaffold Intermediate)

This protocol describes the intramolecular cyclization of this compound hydrochloride.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Sodium bicarbonate (1.1 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound hydrochloride.

  • Add anhydrous acetonitrile to dissolve the starting material.

  • To the stirred solution, add sodium bicarbonate portion-wise.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-imino-hexahydro-1,3-diazepine as its hydrochloride salt.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor (HKI-1)

This protocol details the coupling of the scaffold intermediate with a substituted pyrimidine.

Materials:

  • 2-Imino-hexahydro-1,3-diazepine hydrochloride (1.0 eq)

  • 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-imino-hexahydro-1,3-diazepine hydrochloride and anhydrous DMF.

  • Add DIPEA to the stirred suspension and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add 2,4-dichloro-5-(trifluoromethyl)pyrimidine to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the hypothetical kinase inhibitor, HKI-1.

Data Presentation

To evaluate the potential of this novel scaffold, a library of analogues would be synthesized and tested against a panel of kinases. The following table presents hypothetical inhibitory concentration (IC50) data for a series of such compounds, illustrating a potential structure-activity relationship (SAR).

CompoundR1-Group on PyrimidineTarget KinaseIC50 (nM)
HKI-1 -CF3Abl150
HKI-2 -HAbl>1000
HKI-3 -OCH3Abl350
HKI-4 -ClAbl120
HKI-5 -CF3Src250
HKI-6 -CF3VEGFR2800

Note: The data presented in this table is purely hypothetical and serves to illustrate the type of quantitative data that would be generated and analyzed in a drug discovery program utilizing this novel scaffold.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified Abl signaling pathway, a common target for kinase inhibitors in the treatment of chronic myeloid leukemia (CML).

Abl_Signaling_Pathway BCR_ABL BCR-Abl (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK STAT5 STAT5 BCR_ABL->STAT5 PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation Inhibitor Hypothetical Kinase Inhibitor (e.g., HKI-1) Inhibitor->BCR_ABL Inhibition

Caption: Simplified BCR-Abl signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the synthesis and evaluation of the novel kinase inhibitors.

Experimental_Workflow Start This compound HCl Cyclization Protocol 1: Intramolecular Cyclization Start->Cyclization Intermediate Scaffold Intermediate: 2-Imino-hexahydro-1,3-diazepine HCl Cyclization->Intermediate Coupling Protocol 2: Coupling with Substituted Pyrimidines Intermediate->Coupling Library Library of Hypothetical Kinase Inhibitors (HKIs) Coupling->Library Screening Kinase Inhibition Assays (e.g., IC50 determination) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Proposed workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

While the direct application of this compound in the synthesis of established kinase inhibitors is not readily found in scientific literature, its chemical properties make it a promising, yet underexplored, starting material for the generation of novel heterocyclic scaffolds. The proposed intramolecular cyclization to a tetrahydropyrimidine-like core and subsequent functionalization offers a viable strategy for the development of new kinase inhibitors. The provided hypothetical protocols and workflows serve as a foundational guide for researchers interested in exploring this avenue of kinase inhibitor design and discovery. Further investigation into this and similar synthetic routes could lead to the identification of new chemical entities with potent and selective kinase inhibitory activity.

Application Notes and Protocols: Purification of 5-Chloro-pentanamidine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the purification of 5-Chloro-pentanamidine hydrochloride, a key intermediate in pharmaceutical synthesis, through the process of recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This protocol outlines a systematic approach to solvent selection and the subsequent steps for obtaining high-purity crystalline this compound hydrochloride.

Data Presentation

A successful recrystallization heavily depends on the choice of solvent. The ideal solvent should dissolve the crude this compound hydrochloride completely when hot, but only sparingly when cold. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. A preliminary solvent screening is crucial. The following table provides a guide for recording observations during such a screening.

Solvent/Solvent SystemSolubility at Room Temp. (20-25°C)Solubility at Boiling PointCrystal Formation upon CoolingObservations
Ethanol
Methanol
Isopropanol
Ethanol/Water
Ethanol/Diethyl Ether
Acetone

Experimental Protocol

This protocol details the steps for the purification of this compound hydrochloride by recrystallization.

Materials:

  • Crude this compound hydrochloride

  • Selected recrystallization solvent (e.g., Ethanol, or an Ethanol/Water mixture)

  • Activated Carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of crude this compound hydrochloride into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.

    • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

    • A suitable solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the boiling point. A mixed solvent system (e.g., ethanol and water) can also be effective.[1]

  • Dissolution:

    • Place the crude this compound hydrochloride in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the chosen hot solvent to the flask while stirring continuously.[2]

    • Heat the mixture to the boiling point of the solvent, adding more hot solvent in small portions until the solid is completely dissolved.[3] Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, it may indicate the presence of colored impurities.

    • Remove the flask from the heat source and allow it to cool slightly before adding a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator.

Mandatory Visualization

G cluster_prep Preparation cluster_purification Purification Process cluster_result Result start Start: Crude this compound HCl select_solvent Solvent Selection (Small-Scale Tests) start->select_solvent dissolve Dissolution (Minimum Hot Solvent) select_solvent->dissolve decolorize Decolorization (Optional, with Activated Carbon) dissolve->decolorize hot_filtration Hot Filtration (Remove Insoluble Impurities) dissolve->hot_filtration if insoluble impurities present crystallize Crystallization (Slow Cooling) dissolve->crystallize decolorize->hot_filtration if needed decolorize->crystallize hot_filtration->crystallize collect Crystal Collection (Vacuum Filtration) crystallize->collect wash Washing (Ice-Cold Solvent) collect->wash dry Drying wash->dry end_product End: Purified this compound HCl dry->end_product

References

Application Notes and Protocols for the Characterization of 5-Chloro-pentanamidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-pentanamidine is a halogenated aliphatic amidine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, including a five-carbon chain, a terminal chloro group, and a highly basic amidine moiety, necessitate a multi-faceted analytical approach for comprehensive characterization. These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity and quantifying this compound in various sample matrices. The strong basicity of the amidine group dictates the use of a reversed-phase method with a suitable buffer to ensure good peak shape and retention.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a this compound sample and quantify its concentration.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄)

  • Sodium chloride (NaCl)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. A common mobile phase for similar compounds is Acetonitrile:0.1% H₃PO₄ and 0.1% NaCl in water (20:80, v/v)[1]. The pH should be adjusted to the acidic range (e.g., pH 3) to ensure the amidine group is protonated.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:0.1% H₃PO₄/0.1% NaCl (20:80)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm (as aliphatic amidines lack a strong chromophore, detection at lower UV wavelengths is necessary). For aromatic amidines like pentamidine, higher wavelengths such as 262 nm are used[1].

  • Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve. Purity is calculated by the area percentage method.

Quantitative Data Summary
ParameterExpected Value
Retention Time (tR) Dependent on the specific C18 column used.
Linearity (r²) > 0.999
Limit of Detection (LOD) ~10 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL
Purity (by area %) Report as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Due to the low volatility and polar nature of the amidine group, direct GC-MS analysis of this compound can be challenging. Derivatization is often required to improve its volatility and chromatographic behavior.

Experimental Protocol: GC-MS with Derivatization

Objective: To identify volatile impurities and confirm the structure of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Dichloromethane (DCM)

  • This compound sample

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 20:1)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

  • Data Analysis: Analyze the resulting mass spectrum of the derivatized this compound. The molecular ion of the di-silylated derivative would be expected, along with characteristic fragmentation patterns.

Expected Mass Spectral Data (for di-TMS derivative)
Ion FragmentExpected m/zInterpretation
[M]⁺ 294/296Molecular ion of the di-trimethylsilyl derivative
[M-CH₃]⁺ 279/281Loss of a methyl group from a TMS group
[M-Cl]⁺ 259Loss of the chlorine atom
[(CH₃)₃Si]⁺ 73Trimethylsilyl cation
[CH₂=N-Si(CH₃)₃]⁺ 86Fragment from the derivatized amidine group

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent in an NMR tube. DMSO-d₆ is a good choice as it will allow for the observation of the exchangeable N-H protons.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Assign the chemical shifts to the corresponding protons and carbons in the molecule.

Expected NMR Data (in DMSO-d₆)

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-9.5Broad singlet3H-C(=NH)NH₂
~3.6Triplet2H-CH₂-Cl
~2.3Triplet2H-CH₂-C(=NH)NH₂
~1.7Multiplet2H-CH₂-CH₂-Cl
~1.5Multiplet2H-CH₂-CH₂-CH₂-

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~165-C(=NH)NH₂
~45-CH₂-Cl
~35-CH₂-C(=NH)NH₂
~32-CH₂-CH₂-Cl
~25-CH₂-CH₂-CH₂-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the this compound molecule.

Experimental Protocol: FTIR Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, C=N, and C-Cl bonds.

Expected FTIR Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Strong, BroadN-H stretching (amidine)
~1650StrongC=N stretching (amidine)
~1400MediumC-N stretching
2950-2850MediumC-H stretching (aliphatic)
750-650MediumC-Cl stretching

Visualizations

Analytical Workflow Diagram

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC Purity Check GCMS GC-MS (Impurity Profiling) Purification->GCMS Volatile Impurities NMR NMR (Structural Elucidation) Purification->NMR Structure Confirmation FTIR FTIR (Functional Group ID) Purification->FTIR Functional Groups Data_Analysis Data Analysis - Spectra Interpretation - Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Reporting Reporting - Application Notes - Certificate of Analysis Data_Analysis->Reporting

Caption: Workflow for the synthesis and analytical characterization of this compound.

Logical Relationship of Analytical Techniques

Logical_Relationship cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques Compound This compound Structure Chemical Structure Compound->Structure Purity Purity Compound->Purity Functional_Groups Functional Groups Compound->Functional_Groups Impurities Volatile Impurities Compound->Impurities NMR_tech NMR Structure->NMR_tech Determines HPLC_tech HPLC Purity->HPLC_tech Quantifies FTIR_tech FTIR Functional_Groups->FTIR_tech Identifies GCMS_tech GC-MS Impurities->GCMS_tech Identifies

Caption: Relationship between physicochemical properties and analytical techniques for this compound.

References

Application Notes and Protocols for 5-Chloro-pentanamidine as a Potential Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

5-Chloro-pentanamidine is a bifunctional molecule containing a terminal alkyl chloride and an amidine functional group. The presence of the alkyl chloride moiety suggests its potential as an alkylating agent in various organic reactions. The carbon-chlorine bond is polarized, rendering the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. The amidine group, being basic and potentially nucleophilic, can influence the reactivity of the molecule and may also participate in reactions.

This document outlines potential applications of this compound as an alkylating agent for both intermolecular and intramolecular reactions, providing hypothetical protocols and characterization data.

Potential Applications

Intermolecular Alkylation of Nucleophiles

This compound can theoretically be used to introduce a pentanamidine moiety onto various nucleophiles, such as amines, thiols, and phenols. This could be a valuable strategy for modifying the physicochemical properties of molecules, for instance, to enhance solubility or to introduce a basic center for salt formation in drug development.

General Reaction Scheme:

Where Nu-H represents a nucleophile (e.g., R-NH2, R-SH, Ar-OH)

A base is typically required to neutralize the HCl generated during the reaction and to deprotonate the nucleophile, increasing its reactivity.

Intramolecular Cyclization: Synthesis of Tetrahydropyrimidine Derivatives

The presence of both an electrophilic center (the carbon bearing the chlorine) and a nucleophilic center (the amidine nitrogen) within the same molecule allows for the potential for intramolecular cyclization. This reaction would lead to the formation of a six-membered cyclic amidine, specifically a tetrahydropyrimidine derivative. Such heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

General Reaction Scheme:

This intramolecular cyclization is likely to be favored under basic conditions, which would deprotonate the amidine, increasing its nucleophilicity.

Experimental Protocols (Hypothetical)

Protocol for Intermolecular Alkylation of Aniline

Objective: To synthesize N-(5-amidinopentyl)aniline.

Materials:

  • This compound hydrochloride

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add this compound hydrochloride (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Hypothetical Quantitative Data for Alkylation of Aniline

ParameterValue
Starting Material (Aniline)1.0 mmol
This compound HCl1.2 mmol
Potassium Carbonate2.5 mmol
Solvent (Acetonitrile)10 mL
Reaction Temperature80 °C
Reaction Time16 h
Expected Yield 60-70%
Expected Purity (post-chromatography) >95%
Protocol for Intramolecular Cyclization

Objective: To synthesize 2-amino-3,4,5,6-tetrahydropyrimidine.

Materials:

  • This compound hydrochloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound hydrochloride (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Hypothetical Quantitative Data for Intramolecular Cyclization

ParameterValue
Starting Material (this compound HCl)1.0 mmol
Sodium Hydride (60%)1.5 mmol
Solvent (Anhydrous THF)15 mL
Reaction Temperature0 °C to Room Temperature
Reaction Time12 h
Expected Yield 75-85%
Expected Purity (post-purification) >98%

Visualizations

Reaction Mechanisms

G Figure 1: Proposed Mechanism for Intermolecular Alkylation (SN2) cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nucleophile Nu-H TS [Nu---C---Cl]‡ Nucleophile->TS Nucleophilic Attack AlkylatingAgent Cl-(CH2)4-C(=NH)NH2 AlkylatingAgent->TS Base Base Product Nu-(CH2)4-C(=NH)NH2 TS->Product Chloride Departure Byproduct Base-H⁺ + Cl⁻ G Figure 2: Proposed Mechanism for Intramolecular Cyclization cluster_start Deprotonation cluster_cyclization Intramolecular Attack cluster_product Product Formation Reactant Cl-(CH2)4-C(=NH)NH2 Deprotonated Cl-(CH2)4-C(=N⁻)NH2 Reactant->Deprotonated - H⁺ Base Base TransitionState Cyclic Transition State Deprotonated->TransitionState Nucleophilic Attack Product 2-Amino-3,4,5,6-tetrahydropyrimidine TransitionState->Product - Cl⁻ G Figure 3: General Experimental Workflow A Reaction Setup (Reactants + Solvent + Base) B Reaction Monitoring (TLC / LC-MS) A->B C Workup (Quenching, Extraction, Washing) B->C D Purification (Chromatography / Recrystallization) C->D E Product Characterization (NMR, MS, IR) D->E

Safe handling and storage procedures for 5-Chloro-pentanamidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 5-Chloro-pentanamidine and its hydrochloride salt. Due to the limited availability of specific safety data for this compound, these guidelines are based on extrapolated information from structurally related molecules and general principles of laboratory safety. It is imperative to treat this compound as a compound with potential hazards and to handle it with the utmost care.

Hazard Identification and Safety Precautions

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed or inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation if inhaled.

Recommended Safety Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.

  • Hygiene Measures: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for 1-Chloropentane, a structurally related compound, to provide an estimation of physical characteristics.

PropertyValue
Physical State Liquid
Appearance Colorless
Odor Sweet
Melting Point/Range -60 °C / -76 °F
Boiling Point/Range 107 - 108 °C / 224.6 - 226.4 °F
Flash Point 11 °C / 51.8 °F
Solubility Practically insoluble in water
Incompatible Materials Strong oxidizing agents, Strong bases

Note: This data is for 1-Chloropentane and should be used for estimation purposes only.

Experimental Protocols

Protocol for Handling and Dispensing this compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare a clean and uncluttered workspace within the fume hood.

    • Have appropriate spill cleanup materials readily available.

  • Dispensing:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean, dry spatula or other appropriate tool to dispense the desired amount of the solid compound.

    • If working with a solution, use a calibrated pipette or syringe.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

    • Close the container tightly immediately after dispensing.

  • Post-Handling:

    • Clean any residual compound from the spatula or other tools with an appropriate solvent in the fume hood.

    • Wipe down the work surface in the fume hood.

    • Dispose of any contaminated materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Protocol for Storage of this compound
  • Container:

    • Store this compound in its original, tightly sealed container.

    • Ensure the container is clearly labeled with the chemical name, hazard information, and date received.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from sources of ignition and direct sunlight.

    • Store separately from incompatible materials, such as strong oxidizing agents.

  • Inventory Management:

    • Maintain an accurate inventory of the amount of this compound in storage.

    • Regularly inspect the container for any signs of damage or leakage.

Visualizations

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Clean Workspace prep2->prep3 handle1 Dispense Compound in Fume Hood prep3->handle1 spill Spill? handle1->spill handle2 Tightly Seal Container clean1 Clean Tools & Workspace handle2->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3 end End clean3->end start Start start->prep1 spill->handle2 No spill_protocol Follow Spill Protocol spill->spill_protocol Yes spill_protocol->clean1 Storage_Logic Storage Logic for this compound cluster_conditions Storage Conditions cluster_compat Compatibility compound This compound container Tightly Sealed Original Container compound->container cond1 Cool cond2 Dry cond3 Well-Ventilated compat1 Away from Strong Oxidizers compat2 Away from Heat/Ignition labeling Properly Labeled container->labeling labeling->cond1 labeling->cond2 labeling->cond3 labeling->compat1 labeling->compat2

Application Note: Quantitative Determination of 5-Chloro-pentanamidine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Chloro-pentanamidine in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay for pharmacokinetic studies, toxicological assessments, or other research applications involving this compound. The described method serves as a comprehensive starting point and requires validation according to international guidelines.[1][2]

Introduction

This compound is an emerging compound of interest in pharmaceutical and toxicological research. Accurate and reliable quantification in biological matrices is crucial for understanding its pharmacokinetic profile, efficacy, and potential toxicity. LC-MS/MS offers high sensitivity and selectivity, making it the technique of choice for bioanalytical studies.[3][4] This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with distinct mass)

  • HPLC-grade acetonitrile, methanol, and water[5]

  • Formic acid (0.1% solution in water and acetonitrile)[6]

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Sample Preparation

A protein precipitation method is employed for its simplicity and efficiency in removing the bulk of plasma proteins.[7][8]

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • Start at 5% B.

    • Linearly increase to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B in 0.1 minutes.

    • Equilibrate at 5% B for 1.9 minutes.

    • Total Run Time: 6 minutes.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[6][7]

  • Ionization Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical - requires experimental determination):

    • This compound: Precursor Ion (Q1) > Product Ion (Q3)

    • Internal Standard: Precursor Ion (Q1) > Product Ion (Q3)

Data Presentation

The following tables summarize the expected performance characteristics of a fully validated method based on this protocol. These values are illustrative and should be confirmed during method validation.

Table 1: Linearity and Sensitivity

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1< 20%< 20%± 20%
Low QC3< 15%< 15%± 15%
Medium QC50< 15%< 15%± 15%
High QC800< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterExpected Value
Recovery> 85%
Matrix Effect85% - 115%

Method Validation

This analytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA.[1] Key validation parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity: A calibration curve with at least six non-zero standards should be prepared and analyzed.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) on three separate days.[2]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS.

  • Stability: Evaluation of the analyte's stability under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[9]

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research or drug development setting. This application note serves as a detailed starting point, and a full method validation must be performed to ensure its suitability for the intended purpose.

References

Troubleshooting & Optimization

Navigating the Synthesis of 5-Chloro-pentanamidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 5-Chloro-pentanamidine. Leveraging the foundational Pinner reaction, this resource offers detailed protocols, solutions to common experimental hurdles, and data-driven insights to enhance yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound via the Pinner reaction can stem from several factors. The most critical is the presence of water in your reaction setup. The Pinner reaction is highly sensitive to moisture, as the intermediate Pinner salt can readily hydrolyze to form the corresponding ester, 5-chloro-pentanoate, instead of the desired amidine.[1][2][3] Another common issue is incomplete conversion of the starting material, 5-chlorovaleronitrile. This can be due to insufficient acid catalyst (HCl) or suboptimal reaction temperature and time. Finally, side reactions, such as intramolecular cyclization or amide formation, can consume the starting material and reduce the yield of the target compound.

Q2: I'm observing a significant amount of a byproduct with a different mass spectrum. What could it be?

A2: A common byproduct in the Pinner reaction is the corresponding ester, which forms when the Pinner salt intermediate reacts with residual water instead of ammonia.[1][2][3] Given the structure of the starting material, 5-chlorovaleronitrile, another potential byproduct is 2-iminotetrahydropyran hydrochloride, resulting from an intramolecular cyclization. This can occur if the terminal chloro group displaces the alcohol from the Pinner salt intermediate. Under the acidic conditions of the Pinner reaction, the stability of 5-chlorovaleronitrile can be compromised, making it susceptible to such side reactions. It is also possible to form an amide as a byproduct through a Ritter-type side reaction.[4]

Q3: The Pinner salt intermediate is not precipitating from the reaction mixture. What should I do?

A3: The precipitation of the Pinner salt (the hydrochloride salt of the imidate) is a key step. If it fails to precipitate, it could be due to several reasons. The concentration of your reactants may be too low; consider using a more concentrated solution. The choice of solvent is also crucial. While alcohols like ethanol or methanol are necessary for the reaction, using a co-solvent in which the Pinner salt is less soluble, such as diethyl ether or cyclopentyl methyl ether (CPME), can promote precipitation.[5] Additionally, ensure that the reaction mixture is sufficiently saturated with anhydrous hydrogen chloride and that the temperature is kept low (typically 0 °C) to favor salt formation and prevent decomposition.[6]

Q4: How can I minimize the formation of the ester byproduct?

A4: To minimize the formation of the 5-chloro-pentanoate byproduct, it is imperative to maintain strictly anhydrous (water-free) conditions throughout the reaction.[6][7] This includes:

  • Using thoroughly dried glassware, either by flame-drying or oven-drying.

  • Employing anhydrous solvents and reagents. Commercial anhydrous solvents are available, or they can be dried using appropriate drying agents.

  • Passing dry hydrogen chloride gas through the reaction mixture, as opposed to using aqueous HCl.

  • Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Pinner reaction and the subsequent ammonolysis?

A1: The initial formation of the Pinner salt is typically carried out at low temperatures, around 0 °C, to control the exothermic reaction and prevent the decomposition of the unstable imidate salt.[6] The subsequent ammonolysis step, where the Pinner salt is converted to the amidine, is often performed at a slightly elevated temperature, for instance, by allowing the reaction mixture to warm to room temperature or by gentle heating (e.g., to 30-40 °C) to drive the reaction to completion.[6]

Q2: Which alcohol is best to use for the synthesis of this compound?

A2: Ethanol and methanol are the most commonly used alcohols for the Pinner reaction. The choice between them is often a matter of experimental convenience and solubility of the starting materials. Both will readily form the corresponding imidate intermediate.

Q3: How can I confirm the formation of the Pinner salt intermediate?

A3: The formation of the Pinner salt is often indicated by the precipitation of a white crystalline solid from the reaction mixture. For a more definitive confirmation, you can isolate a small sample of the precipitate (ensuring it is protected from moisture) and analyze it using techniques like infrared (IR) spectroscopy, where you would look for the characteristic C=N stretch of the imidate.

Q4: What is the best way to introduce anhydrous HCl into the reaction?

A4: The most effective method is to bubble dry hydrogen chloride gas directly into the cooled reaction mixture from a cylinder. Alternatively, anhydrous HCl can be generated in situ, for example, by the reaction of acetyl chloride or thionyl chloride with the alcohol being used in the reaction. Commercially available solutions of HCl in anhydrous solvents like dioxane or CPME are also a convenient option.[5]

Experimental Protocols

High-Yield Synthesis of this compound via the Pinner Reaction

This protocol is adapted from a general high-yield procedure for amidine synthesis.[6]

Step 1: Formation of the Pinner Salt (Ethyl 5-chloro-pentanimidate hydrochloride)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.

  • Under an inert atmosphere (e.g., nitrogen), add 5-chlorovaleronitrile (1.0 eq) to anhydrous ethanol (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature at 0 °C. Continue the gas addition until the solution is saturated.

  • Seal the flask and allow it to stir at 0 °C for 6 hours, during which the Pinner salt should precipitate as a white solid.

Step 2: Ammonolysis to form this compound hydrochloride

  • After the initial 6-hour reaction, cool the mixture again to 0-5 °C.

  • Bubble anhydrous ammonia gas through the stirred suspension until the pH of the solution is ≥ 8.

  • Add ammonium carbonate (3.7 eq) to the reaction mixture.

  • Allow the mixture to warm to 30 °C and stir for 10 hours.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/ethyl acetate.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of amidine synthesis via the Pinner reaction, based on general findings for aliphatic nitriles.

Table 1: Effect of Temperature and Time on Amidine Yield

ParameterValueEffect on YieldReference
Pinner Salt Formation Temperature 0 °COptimal for stability of the intermediate[6]
> 25 °CIncreased decomposition of Pinner salt[1]
Pinner Salt Formation Time 6-12 hoursGenerally sufficient for complete reaction[6]
< 6 hoursMay result in incomplete conversion
Ammonolysis Temperature 25-40 °CPromotes conversion to the amidine[6]
> 50 °CPotential for increased side reactions
Ammonolysis Time 10-24 hoursEnsures complete reaction[6]

Table 2: Effect of Reagent Stoichiometry on Amidine Yield

ReagentStoichiometry (relative to nitrile)Effect on YieldReference
Alcohol 3-5 equivalentsGenerally sufficient for the reaction
Large excessCan be used as the solvent[4]
HCl SaturationEnsures complete protonation of the nitrile
InsufficientIncomplete reaction and low yield
Ammonia/Ammonium Salt ExcessDrives the ammonolysis to completion[6]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Workup & Purification A 5-chlorovaleronitrile in anhydrous ethanol B Cool to 0 °C A->B C Saturate with anhydrous HCl gas B->C D Stir at 0 °C for 6h C->D E Precipitation of Pinner Salt D->E F Cool Pinner salt suspension to 0-5 °C E->F G Bubble anhydrous ammonia gas (pH >= 8) F->G H Add Ammonium Carbonate G->H I Stir at 30 °C for 10h H->I J This compound hydrochloride I->J K Filter to remove inorganic salts J->K L Concentrate filtrate K->L M Recrystallize L->M N Pure this compound hydrochloride M->N

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

G A Low Yield of This compound B Check for Water Contamination A->B C Incomplete Reaction A->C D Side Reaction Products Observed A->D E Use anhydrous solvents/reagents Dry glassware thoroughly Work under inert atmosphere B->E Yes F Increase reaction time Ensure HCl saturation Optimize temperature C->F Yes G Identify byproducts (MS, NMR) - Ester -> Exclude water - Cyclized product -> Lower temp. - Amide -> Optimize conditions D->G Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Troubleshooting common side reactions in 5-Chloro-pentanamidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-pentanamidine, primarily via the Pinner reaction of 5-chlorovaleronitrile.

Troubleshooting Common Side Reactions

The synthesis of this compound is susceptible to several side reactions that can impact yield and purity. Below is a breakdown of common issues, their causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Yield of Amidine Incomplete Pinner Salt Formation: Insufficient acid catalyst or reaction time.- Ensure complete saturation of the alcohol/nitrile mixture with dry HCl gas. - Extend the reaction time for the formation of the imidate hydrochloride (Pinner salt).
Presence of Water: Moisture in reagents or glassware hydrolyzes the Pinner salt intermediate to the corresponding ester.[1][2]- Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Thermal Decomposition: The Pinner salt intermediate is thermally unstable and can decompose at elevated temperatures.[2]- Maintain low reaction temperatures (typically 0-10°C) during the Pinner salt formation.
Presence of 5-Chloropentanoic acid ethyl ester Hydrolysis of Pinner Salt: Reaction of the ethyl 5-chloropentanimidate hydrochloride intermediate with water.[1][2]- Strictly adhere to anhydrous reaction conditions.
Presence of Triethyl ortho-5-chloropentanoate Excess Alcohol: The Pinner salt intermediate can react with excess ethanol to form an orthoester.[2]- Use a stoichiometric amount of ethanol relative to the 5-chlorovaleronitrile.
Presence of 5-Chloropentanamide Ritter-type Reaction/Pyrolysis: A competing reaction pathway, especially at higher temperatures, or decomposition of the imidate hydrochloride.[3]- Maintain low reaction temperatures throughout the synthesis.
Presence of Tetrahydropyridine Derivatives (e.g., 2-imino-piperidine) Intramolecular Cyclization: The terminal chloro- group can undergo intramolecular nucleophilic attack on the nitrile or amidine functionality, particularly under basic conditions during workup.- Keep the pH of the reaction mixture acidic or neutral during workup until the amidine is isolated as its hydrochloride salt. - Minimize the time the free base is in solution.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous conditions in the Pinner reaction for this compound synthesis?

A1: The intermediate in the Pinner reaction, an alkyl imidate salt (Pinner salt), is highly susceptible to hydrolysis.[1][2] Any moisture present in the reaction will lead to the formation of the corresponding ester (5-chloropentanoic acid ethyl ester) as a significant byproduct, thereby reducing the yield of the desired amidine.

Q2: I observe a significant amount of an oily byproduct that is not the desired amidine. What could it be?

A2: A common oily byproduct is the corresponding ester, formed due to the presence of water.[1][2] Another possibility is the orthoester, which can form if an excess of alcohol is used in the reaction.[2] It is also possible that unreacted starting material or byproducts from thermal decomposition are present.

Q3: My reaction is sluggish, and the yield is very low. How can I improve it?

A3: Low yields can be due to several factors. Ensure that your reagents, especially the 5-chlorovaleronitrile, are pure. The reaction is acid-catalyzed, so a sufficient amount of dry hydrogen chloride gas must be bubbled through the reaction mixture.[1] Maintaining a low temperature is also critical to prevent the decomposition of the thermally unstable Pinner salt intermediate.[2]

Q4: Can I use a different alcohol than ethanol for the synthesis?

A4: Yes, other primary or secondary alcohols can be used in the Pinner reaction.[3] However, the choice of alcohol will determine the corresponding ester and orthoester byproducts that may form. For the synthesis of the unsubstituted amidine, the choice of alcohol is less critical as it is replaced by ammonia in the second step.

Q5: What is the best way to purify the final this compound product?

A5: this compound is typically isolated and purified as its hydrochloride salt, which is a crystalline solid. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.[1] It is advisable to avoid purification by chromatography on silica gel if the free base is handled, due to its basicity and potential for decomposition.

Experimental Protocols

Key Experiment: Synthesis of this compound hydrochloride via Pinner Reaction

This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.

Step 1: Formation of Ethyl 5-chloropentanimidate hydrochloride (Pinner Salt)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, combine 5-chlorovaleronitrile (1.0 eq) and anhydrous ethanol (1.1 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C.

  • Continue the introduction of HCl gas until the solution is saturated and a precipitate of the Pinner salt is observed.

  • Seal the flask and stir the mixture at 0-5°C for 12-24 hours. The Pinner salt will precipitate as a white solid.

Step 2: Ammonolysis to this compound hydrochloride

  • Collect the precipitated Pinner salt by filtration under anhydrous conditions.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Suspend the Pinner salt in a solution of anhydrous ethanol.

  • Cool the suspension to 0°C.

  • Bubble anhydrous ammonia gas through the suspension with vigorous stirring.

  • After saturation with ammonia, seal the flask and stir at room temperature for 24-48 hours.

  • The byproduct, ammonium chloride, will precipitate. Remove the ammonium chloride by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

Step 3: Purification

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Add ethyl acetate until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the purified this compound hydrochloride crystals by filtration, wash with cold ethyl acetate, and dry under vacuum.

Visualizations

Pinner_Reaction_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_step3 Step 3: Purification Start 5-Chlorovaleronitrile + Anhydrous Ethanol HCl Dry HCl Gas (Catalyst) 0-10°C Start->HCl Reaction Initiation Pinner_Salt Ethyl 5-chloropentanimidate hydrochloride (Pinner Salt) HCl->Pinner_Salt Intermediate Formation Ammonia Anhydrous Ammonia (in Ethanol) Pinner_Salt->Ammonia Nucleophilic Substitution Amidine_HCl Crude 5-Chloropentanamidine hydrochloride Ammonia->Amidine_HCl Product Formation Recrystallization Recrystallization (Ethanol/Ethyl Acetate) Amidine_HCl->Recrystallization Purification Purified_Product Purified 5-Chloropentanamidine hydrochloride Recrystallization->Purified_Product Final Product

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Corrective Actions Start Low Yield or Impure Product Check_Water Presence of Ester Byproduct? Start->Check_Water Check_Alcohol Presence of Orthoester Byproduct? Start->Check_Alcohol Check_Cyclization Evidence of Cyclic Byproduct? Start->Check_Cyclization Check_Amide Presence of Amide Byproduct? Start->Check_Amide Anhydrous Ensure Anhydrous Conditions Check_Water->Anhydrous Yes Stoichiometry Control Alcohol Stoichiometry Check_Alcohol->Stoichiometry Yes pH_Control Maintain Acidic/Neutral pH during Workup Check_Cyclization->pH_Control Yes Temp_Control Maintain Low Temperature Check_Amide->Temp_Control Yes

Caption: Troubleshooting logic for common side reactions in this compound synthesis.

References

Optimization of reaction conditions for N-acylation with 5-chlorovaleroyl chloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the N-acylation of amines using 5-chlorovaleroyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the N-acylation reaction with 5-chlorovaleroyl chloride, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My N-acylation reaction with 5-chlorovaleroyl chloride is resulting in a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?

  • Answer: Low or no product yield in N-acylation reactions can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

    • Inactive Reagents: 5-Chlorovaleroyl chloride is sensitive to moisture and can hydrolyze to 5-chlorovaleric acid, which is unreactive under these conditions.[1][2] Ensure the acyl chloride is fresh or has been stored under anhydrous conditions. Similarly, your amine may have degraded. Verify the purity of your starting materials.

    • Inappropriate Base: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction.[2][3] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the amine and rendering it non-nucleophilic.[4] If the base is too strong, it may promote side reactions. Consider using a non-nucleophilic organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). For sterically hindered or electron-deficient amines, a stronger base like sodium hydride (NaH) might be necessary to deprotonate the amine before adding the acyl chloride.[5]

    • Suboptimal Reaction Temperature: Acylation reactions are often exothermic. Running the reaction at too high a temperature can lead to side reactions and degradation of the product or starting materials. Conversely, a temperature that is too low may result in a very slow reaction rate. A common starting point is to add the acyl chloride to the amine solution at 0 °C and then allow the reaction to warm to room temperature.[6] For unreactive amines, gentle heating (e.g., 40-60 °C) may be required.[5]

    • Poor Amine Nucleophilicity: Electron-withdrawing groups on the amine can significantly decrease its nucleophilicity, slowing down the reaction.[7] For such cases, you might need to use more forcing conditions, such as a stronger base, higher temperature, or a longer reaction time.

Issue 2: Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

  • Answer: The formation of side products is a common challenge. Here are some likely culprits and mitigation strategies:

    • Diacylation: If your amine has more than one reactive N-H bond (e.g., a primary amine), diacylation can occur, where two molecules of 5-chlorovaleroyl chloride react with one molecule of the amine. To minimize this, use a controlled stoichiometry, adding the acyl chloride slowly to a solution of the amine. Using a slight excess of the amine can also favor mono-acylation.

    • O-Acylation (for amino alcohols): If your substrate contains a hydroxyl group in addition to the amine, O-acylation can compete with N-acylation. Generally, amines are more nucleophilic than alcohols, so N-acylation is favored.[8] However, under certain conditions, O-acylation can become significant.[9] To favor N-acylation, use a non-nucleophilic base and control the temperature. If O-acylation persists, consider protecting the hydroxyl group before the acylation step.

    • Reaction with Solvent: Protic solvents like water or alcohols will react with the highly reactive 5-chlorovaleroyl chloride.[10][11] Ensure you are using a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[5][6]

    • Intramolecular Cyclization: The product, an N-acyl-5-chloropentanamide, contains an electrophilic carbon (the carbonyl) and a nucleophilic nitrogen, as well as an alkyl chloride. While less common under standard acylation conditions, subsequent reaction conditions could potentially lead to intramolecular cyclization. This is more of a concern for the product's stability during workup or purification.

Issue 3: Difficult Product Purification

  • Question: I am having trouble purifying my N-acylated product. What are some common purification challenges and how can I overcome them?

  • Answer: Purification can be challenging due to the properties of the product and any remaining starting materials or byproducts.

    • Removal of Excess Amine: If you used an excess of a volatile amine like triethylamine, it can often be removed by evaporation under reduced pressure. For non-volatile amines, an acidic wash (e.g., dilute HCl) during the workup will protonate the amine, making it water-soluble and easily separable from the organic layer containing your product.

    • Removal of the Amine Hydrochloride Salt: The reaction of the base (e.g., triethylamine) with the generated HCl forms a salt (e.g., triethylammonium chloride) which may precipitate or be soluble in the reaction mixture. This can typically be removed by an aqueous workup, as the salt is water-soluble.

    • Chromatography Issues: If your product requires column chromatography for purification, choosing the right solvent system is key. A typical starting point for amides is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradual increase in the polarity of the eluent should allow for the separation of your product from less polar starting materials and more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for N-acylation with 5-chlorovaleroyl chloride?

A1: The choice of solvent is crucial. Aprotic solvents are necessary to prevent reaction with the acyl chloride.[10][11] Commonly used solvents include:

  • Dichloromethane (DCM): A good general-purpose solvent for these reactions.

  • Tetrahydrofuran (THF): Another excellent choice, particularly for reactions involving organometallic bases.[6]

  • N,N-Dimethylformamide (DMF): Can be useful for dissolving less soluble amines, but care must be taken to ensure it is anhydrous.[5]

  • Toluene: Can be used, especially for reactions at higher temperatures.[6]

Q2: Which base should I use for the reaction?

A2: The most common bases are tertiary amines, which act as HCl scavengers.

  • Triethylamine (NEt₃): A widely used, inexpensive, and effective base.[5]

  • Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic base that is useful when the amine substrate is particularly valuable or sensitive to nucleophilic attack.

  • Pyridine: Can be used as both a base and a catalyst, though it is more nucleophilic than NEt₃ or DIPEA. For weakly nucleophilic amines, a stronger base like sodium hydride (NaH) may be required to deprotonate the amine prior to the addition of the acyl chloride.[5]

Q3: What is the typical reaction temperature and time?

A3: These parameters are highly dependent on the reactivity of the amine.

  • Temperature: A common procedure is to add the 5-chlorovaleroyl chloride to the amine and base solution at 0 °C to control the initial exotherm, followed by stirring at room temperature.[6] For less reactive amines, heating may be necessary.[12]

  • Time: Reaction times can range from 30 minutes to several hours. It is best to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: How can I monitor the progress of my reaction?

A4: The most common methods for monitoring the reaction are:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting amine and the formation of the product. The amide product is typically less polar than the starting amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the starting materials, product, and any side products by their mass-to-charge ratio.

Experimental Protocols

General Protocol for N-acylation with 5-Chlorovaleroyl Chloride

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM, 10 mL per mmol of amine).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 5-chlorovaleroyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data Summary

Table 1: Influence of Base on N-Acylation Yield

Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
Triethylamine (1.2)DCM0 to RT285-95General purpose, effective for most primary and secondary amines.
DIPEA (1.2)DCM0 to RT280-90Good for sensitive substrates, less nucleophilic than triethylamine.
Pyridine (excess)Pyridine0 to RT370-85Can also act as a catalyst; may be harder to remove.
Sodium Hydride (1.1)THF0 to RT175-90For poorly nucleophilic amines; requires strictly anhydrous conditions.[5]

Table 2: Influence of Solvent on N-Acylation

SolventDielectric ConstantBoiling Point (°C)Typical Reaction ConditionsNotes
Dichloromethane (DCM)9.1400 °C to RTGood solubility for many organic compounds, easy to remove.
Tetrahydrofuran (THF)7.6660 °C to refluxEthereal solvent, good for use with strong bases like NaH.[6]
Toluene2.4111RT to refluxNon-polar, good for higher temperature reactions.[6]
N,N-Dimethylformamide (DMF)36.7153RT to elevated temp.Polar aprotic, good for dissolving polar substrates.[5]

Visualizations

experimental_workflow prep 1. Preparation - Dissolve amine and base in anhydrous solvent - Inert atmosphere addition 2. Addition - Cool to 0 °C - Add 5-chlorovaleroyl chloride dropwise prep->addition reaction 3. Reaction - Warm to RT - Monitor by TLC/LC-MS addition->reaction workup 4. Aqueous Workup - Quench with water - Acid/base washes - Dry organic layer reaction->workup purification 5. Purification - Recrystallization or - Column chromatography workup->purification product Pure N-acylated Product purification->product

Caption: Experimental workflow for a typical N-acylation reaction.

troubleshooting_guide start Low/No Product Yield cause1 Inactive Reagents? start->cause1 cause2 Incorrect Base? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 Poor Amine Nucleophilicity? start->cause4 solution1 Use fresh/dry reagents. Verify purity. cause1->solution1 Yes solution2 Use non-nucleophilic base (e.g., NEt3). Use 1.1-1.5 eq. Consider stronger base (e.g., NaH). cause2->solution2 Yes solution3 Start at 0 °C, then warm to RT. Gentle heating for unreactive amines. cause3->solution3 Yes solution4 Use stronger base. Increase temperature. Increase reaction time. cause4->solution4 Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of 5-Chloro-pentanamidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of crude 5-Chloro-pentanamidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 5-chlorovaleronitrile.

  • Side products: Including the corresponding amide, which can be formed by hydrolysis of the amidine.

  • Reagents from synthesis: For instance, if the amidine is prepared as a hydrochloride salt, excess ammonium chloride can be a significant impurity.[1]

  • Solvent residues: Residual solvents from the reaction and work-up steps.

Q2: What is the general strategy for purifying this compound?

A2: The purification strategy depends on the nature of the impurities and the physical state of the crude product (e.g., free base or salt). A general approach involves:

  • Initial Assessment: Analyze the crude product using techniques like TLC, LC-MS, or NMR to identify the major impurities.

  • Preliminary Purification: Techniques like acid-base extraction are effective for separating the basic amidine from neutral or acidic impurities.[2][3][4][5][6]

  • Final Purification: Recrystallization or column chromatography can be used to achieve high purity.[7]

Q3: How can I remove unreacted 5-chlorovaleronitrile?

A3: Unreacted 5-chlorovaleronitrile is a neutral organic compound and can be effectively removed using acid-base extraction. The basic this compound is extracted into an acidic aqueous phase, leaving the neutral nitrile in the organic phase.

Q4: My final product is a salt (e.g., hydrochloride). How do I purify it?

A4: Amidine hydrochlorides can often be purified by recrystallization.[8] Solvents such as ethanol, methanol, or mixtures like ethanol/diethyl ether can be effective. If ammonium chloride is an impurity, a method involving the use of an alkoxide in an alcohol solution to precipitate the ammonium chloride as sodium or potassium chloride can be employed.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield after purification The compound is partially soluble in the washing or recrystallization solvent.Optimize the solvent system. For recrystallization, use a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For extractions, ensure the pH is appropriately adjusted to minimize solubility in the undesired phase.
Product is an oil and will not crystallize The product may be impure, or it may have a low melting point.Try to purify further using column chromatography. If purity is high, attempt co-crystallization with a suitable organic acid.[8] Alternatively, convert the free base to a salt (e.g., hydrochloride), which is more likely to be a crystalline solid.
Presence of amide impurity in the final product Hydrolysis of the amidine during work-up or purification.Avoid prolonged exposure to water, especially under acidic or basic conditions. Use anhydrous solvents and perform purification steps promptly.
Incomplete removal of ammonium chloride from the hydrochloride salt Inefficient precipitation or washing.Ensure the correct stoichiometry of the precipitating agent (e.g., sodium methoxide) is used. Thoroughly wash the final product with a solvent in which ammonium chloride is soluble but the desired amidine hydrochloride is not.[1]

Experimental Protocols

Protocol 1: Purification of this compound Free Base by Acid-Base Extraction

This protocol is suitable for removing neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or diethyl ether.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The basic amidine will move to the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Separation: Combine the acidic aqueous layers. The organic layer, containing neutral impurities like unreacted nitrile, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M sodium hydroxide) until the solution is basic (pH > 10), causing the free base of the amidine to precipitate or form an oil.

  • Back Extraction: Extract the aqueous layer with a fresh portion of organic solvent (e.g., dichloromethane) to recover the purified free base. Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification of this compound Hydrochloride by Recrystallization

This method is for purifying the solid hydrochloride salt of the amidine.

  • Solvent Selection: Experiment with small amounts of the crude product to find a suitable recrystallization solvent or solvent system (e.g., ethanol, methanol, acetonitrile, or ethanol/diethyl ether). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound hydrochloride to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification Workflow

PurificationWorkflow Crude Crude this compound Analysis Initial Analysis (TLC, LC-MS, NMR) Crude->Analysis Decision1 Free Base or Salt? Analysis->Decision1 FreeBase Free Base Decision1->FreeBase Free Base Salt Hydrochloride Salt Decision1->Salt Salt Extraction Acid-Base Extraction FreeBase->Extraction Recrystallization Recrystallization Salt->Recrystallization Chromatography Column Chromatography Extraction->Chromatography Further Purification FinalProduct Pure this compound Extraction->FinalProduct Recrystallization->Chromatography Further Purification Recrystallization->FinalProduct Chromatography->FinalProduct

Caption: Workflow for the purification of this compound.

References

Preventing the degradation of 5-Chloro-pentanamidine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 5-Chloro-pentanamidine during storage. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Moisture Absorption: Amidines are hygroscopic and can absorb moisture from the air, leading to hydrolysis. 2. Degradation: Exposure to light, heat, or reactive materials can cause decomposition.1. Store in a tightly sealed container with a desiccant. 2. Store in a dark, cool, and dry place, away from incompatible chemicals.
Decreased purity confirmed by analytical methods (e.g., HPLC, GC-MS) 1. Hydrolysis: The amidine functional group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions. 2. Dehydrohalogenation: The presence of the chloro group introduces the possibility of elimination reactions.1. Ensure the storage container is inert and free of acidic or basic residues. 2. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture contact.
Inconsistent experimental results Degraded starting material: Using degraded this compound will lead to unreliable and irreproducible results.1. Always use freshly opened or properly stored material. 2. Re-analyze the purity of the compound if it has been stored for an extended period or if degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are hydrolysis of the amidine group and potential dehydrohalogenation.

  • Hydrolysis: In the presence of water, the amidine functional group can hydrolyze to form 5-chloro-pentanamide and ammonia. This reaction can be catalyzed by acidic or basic conditions.

  • Dehydrohalogenation: Although less common for primary alkyl chlorides under typical storage conditions, the possibility of elimination of HCl to form a cyclic or unsaturated compound exists, especially if exposed to basic impurities or high temperatures.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O Dehydrohalogenation Dehydrohalogenation This compound->Dehydrohalogenation Heat/Base 5-Chloro-pentanamide + Ammonia 5-Chloro-pentanamide + Ammonia Hydrolysis->5-Chloro-pentanamide + Ammonia Cyclic/Unsaturated Products + HCl Cyclic/Unsaturated Products + HCl Dehydrohalogenation->Cyclic/Unsaturated Products + HCl

Caption: Potential degradation pathways of this compound.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and minimizes contact with moisture.
Light Amber vial or in the darkProtects from light-induced degradation.
Container Tightly sealed, inert material (e.g., glass)Prevents moisture ingress and reaction with the container.
Additives Desiccant in a secondary containerAbsorbs any ambient moisture.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Method optimization may be required.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Column Temperature: 25°C.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Determine the peak area of this compound in the sample chromatogram and calculate the purity based on the calibration curve or by area normalization.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare Mobile Phase Prepare Mobile Phase Prepare Standard Solutions Prepare Standard Solutions Prepare Mobile Phase->Prepare Standard Solutions Prepare Sample Solution Prepare Sample Solution Prepare Standard Solutions->Prepare Sample Solution Set Chromatographic Conditions Set Chromatographic Conditions Prepare Sample Solution->Set Chromatographic Conditions Inject Samples Inject Samples Set Chromatographic Conditions->Inject Samples Analyze Chromatograms Analyze Chromatograms Inject Samples->Analyze Chromatograms Calculate Purity Calculate Purity Analyze Chromatograms->Calculate Purity

Caption: Workflow for HPLC purity assessment.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for purity analysis by GC-MS. Derivatization may be necessary to improve volatility and peak shape.

  • Derivatization (if necessary): React the this compound sample with a suitable derivatizing agent (e.g., a silylating agent like BSTFA) to convert the polar amidine group into a more volatile derivative.

  • Sample Preparation: Dissolve a known amount of the (derivatized) sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a suitable mass range (e.g., m/z 40-400).

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to the this compound derivative and any impurity peaks by their mass spectra. Calculate the relative purity by peak area percentage.

Derivatization (Optional) Derivatization (Optional) Sample Preparation Sample Preparation Derivatization (Optional)->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Purity Calculation Purity Calculation Data Interpretation->Purity Calculation

Caption: Workflow for GC-MS purity assessment.

Disclaimer: The information provided here is based on general chemical principles and is intended for guidance purposes only. Specific stability studies for this compound have not been cited. Researchers should always handle chemical compounds with appropriate safety precautions and perform their own stability assessments as needed.

Strategies to increase the solubility of 5-Chloro-pentanamidine in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in dissolving 5-Chloro-pentanamidine in various organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound exhibiting poor solubility in a specific organic solvent?

A1: The solubility of a compound is governed by the principle "like dissolves like." this compound possesses both polar (amidine group) and non-polar (chloro-alkyl chain) characteristics. Its solubility will be highest in solvents with a similar polarity profile. Amidines can engage in hydrogen bonding, which is a key factor in their interaction with solvents.[1] Poor solubility often arises from a significant mismatch in polarity, hydrogen bonding capability, or dielectric constant between the solute and the solvent.

Q2: What are the initial steps to troubleshoot the solubility of this compound?

A2: Start by systematically testing a range of solvents with varying polarities. A general approach is to test solubility in a small quantity (e.g., 1-2 mg) of your compound with a small volume (e.g., 0.1-0.5 mL) of the solvent.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol) - These can form hydrogen bonds and are often good starting points.

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile) - These have high dielectric constants and can dissolve polar compounds without having acidic protons.[2]

  • Non-polar Solvents: (e.g., Hexane, Toluene) - Solubility is expected to be low in these solvents unless the non-polar character of the alkyl chain dominates.

If initial tests fail, consider the strategies outlined below, such as using co-solvents or forming a salt.

Q3: Can a co-solvent system improve the solubility of this compound?

A3: Yes, using a co-solvent is a highly effective strategy. A co-solvent is a secondary solvent added in a small amount to the primary solvent to increase the solubility of a compound.[3] For this compound, a mixture of a polar and a less polar solvent can fine-tune the polarity of the solvent system to better match the solute. For example, adding a small amount of methanol or ethanol to a solvent like dichloromethane might improve solubility by providing hydrogen bonding capabilities. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][5]

Q4: Is converting this compound to its salt form a viable strategy to increase solubility in organic solvents?

A4: Absolutely. Amidines are basic and readily form salts, such as hydrochloride (HCl) salts, upon reaction with an acid.[6] These salts are often more crystalline and can exhibit significantly different solubility profiles compared to the free base. While salt formation is a primary method to increase aqueous solubility, many organic salts are also soluble in polar organic solvents, particularly polar protic solvents like ethanol and methanol.[7][8] However, they generally have poor solubility in non-polar solvents like diethyl ether or hexane.[6]

Q5: How does temperature affect the solubility of this compound?

A5: For most solid solutes, solubility increases with temperature. Gently warming the solvent-solute mixture can significantly improve solubility. However, be cautious, as excessive heat can cause degradation of the compound. It is recommended to perform a stability test if you plan to heat the solution for an extended period.

Data Summary

Table 1: Qualitative Solubility of Amidines in Common Organic Solvents

Solvent ClassExamplesExpected Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighCan act as both hydrogen bond donors and acceptors, effectively solvating the polar amidine group.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighHigh dielectric constants can stabilize the polar nature of the amidine.[2]
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateModerate polarity. Solubility may be enhanced with a polar co-solvent.
Ethers Diethyl Ether, Tetrahydrofuran (THF)LowLower polarity and limited hydrogen bonding capability. THF is more polar and may be a better solvent than diethyl ether.
Aromatic Toluene, BenzeneVery LowNon-polar nature is a poor match for the polar amidine functional group.
Alkanes Hexane, HeptaneVery Low / InsolubleNon-polar solvents are unable to effectively solvate the polar amidine group.

Experimental Protocols

Protocol 1: General Method for Determining Solubility
  • Preparation: Weigh approximately 5 mg of this compound into a small glass vial.

  • Solvent Addition: Add the selected organic solvent to the vial in small, measured increments (e.g., 100 µL) using a calibrated micropipette.[9]

  • Agitation: After each addition, cap the vial and vortex or shake vigorously for 60-90 seconds.[10] Use a small magnetic stir bar if available for continuous agitation.

  • Observation: Visually inspect the solution against a dark background to check for any undissolved solid particles.

  • Equilibration: If the solid does not dissolve immediately, allow the mixture to stir at a constant temperature for a longer period (e.g., 1-2 hours) to reach equilibrium.

  • Endpoint: Continue adding solvent increments until the compound is fully dissolved. The solubility can then be calculated and expressed in terms of mg/mL or mol/L.[9]

Protocol 2: Improving Solubility with a Co-Solvent System
  • Initial Suspension: Prepare a suspension of a known amount of this compound in a measured volume of the primary solvent in which it is poorly soluble.

  • Co-Solvent Titration: While stirring the suspension, add a second solvent (the co-solvent) dropwise or in small, measured volumes.

  • Observation: Continue adding the co-solvent until the solid material completely dissolves.

  • Optimization: Record the ratio of primary solvent to co-solvent that achieves complete dissolution. This ratio can be optimized to use the minimum amount of co-solvent necessary.

  • Documentation: Clearly document the final solvent system composition (e.g., 9:1 DCM:Methanol v/v).

Protocol 3: Salt Formation to Enhance Solubility (HCl Salt Example)
  • Dissolution: Dissolve the this compound free base in a suitable anhydrous organic solvent (e.g., anhydrous diethyl ether or ethyl acetate), in which the free base is soluble but the salt is expected to be insoluble.

  • Acid Addition: Slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the amidine.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.[6]

  • Isolation: Isolate the precipitated salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.[8]

  • Drying: Dry the resulting salt under a vacuum.

  • Solubility Testing: Test the solubility of the newly formed salt in various polar organic solvents, such as methanol or ethanol, following Protocol 1.

Visual Guides

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound test_solvents Step 1: Screen Solvents (Polar Protic, Polar Aprotic, Non-polar) start->test_solvents is_soluble Is it soluble? test_solvents->is_soluble success Success: Use Optimal Solvent is_soluble->success Yes try_cosolvent Step 2: Try Co-Solvent System (e.g., DCM/MeOH) is_soluble->try_cosolvent No is_soluble_cosolvent Is it soluble? try_cosolvent->is_soluble_cosolvent is_soluble_cosolvent->success Yes try_heating Step 3: Gentle Heating (Monitor for Degradation) is_soluble_cosolvent->try_heating No is_soluble_heat Is it soluble? try_heating->is_soluble_heat is_soluble_heat->success Yes form_salt Step 4: Convert to Salt Form (e.g., Hydrochloride Salt) is_soluble_heat->form_salt No retest_solubility Re-test Solubility of Salt in Polar Organic Solvents form_salt->retest_solubility is_soluble_salt Is it soluble? retest_solubility->is_soluble_salt is_soluble_salt->success Yes consult Consult Literature for Structurally Similar Compounds is_soluble_salt->consult No

Caption: A systematic workflow for troubleshooting solubility issues.

Co_Solvency_Concept cluster_0 Poorly Soluble System cluster_1 Co-Solvent System (Improved Solubility) c1 Solute s1 plus + c2 Solute s2 c2->s2 cs c2->cs arrow Forms Homogeneous Solution

Caption: Conceptual diagram of how a co-solvent enhances solubility.

Salt_Formation_Logic A This compound (Free Base) - Basic Amidine Group - Poor solubility in some organic solvents B Add Acid (e.g., HCl in Ether) A->B C 5-Chloro-pentanamidinium Chloride (Salt) - Ionic Character - Stronger intermolecular forces B->C D Improved Solubility in Polar Organic Solvents (e.g., Methanol, Ethanol) C->D due to increased polarity

Caption: Logical flow of improving solubility via salt formation.

References

Identifying and characterizing byproducts in 5-Chloro-pentanamidine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-pentanamidine synthesis. The following information addresses common issues related to byproduct formation and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via the Pinner reaction?

A1: The synthesis of this compound from 5-chlorovaleronitrile using the Pinner reaction can lead to the formation of several byproducts. The most common are:

  • 2-imino-piperidine hydrochloride (Cyclic Amidine): This is the product of an intramolecular cyclization of the this compound. The presence of the chloro group at the 5-position makes this a likely and often significant byproduct.

  • 5-Chloropentanamide: This amide can form if the intermediate Pinner salt (ethyl 5-chloropentanimidate hydrochloride) is exposed to water before the addition of ammonia or if the reaction temperature is not properly controlled.[1][2]

  • Ethyl 5-chloropentanoate: This ester is formed by the hydrolysis of the Pinner salt intermediate, which can occur if water is present in the reaction mixture.[1][3]

Q2: What reaction conditions favor the formation of the cyclic amidine byproduct?

A2: The formation of 2-imino-piperidine hydrochloride is favored by conditions that promote intramolecular cyclization. These include:

  • Elevated temperatures: Higher temperatures can provide the activation energy needed for the intramolecular nucleophilic attack of the amidine nitrogen on the carbon bearing the chlorine atom.

  • Extended reaction times: Longer reaction times can increase the probability of the intramolecular cyclization occurring.

  • Choice of base: The basicity of the medium during the ammonolysis step can influence the rate of cyclization.

Q3: How can I minimize the formation of the amide and ester byproducts?

A3: Minimizing the formation of 5-Chloropentanamide and Ethyl 5-chloropentanoate hinges on rigorously excluding water from the reaction. Key preventative measures include:

  • Anhydrous conditions: Use of anhydrous solvents (e.g., ethanol, dioxane) and reagents is critical.[4] Dry all glassware thoroughly before use.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the introduction of atmospheric moisture.

  • Controlled temperature: Low temperatures during the formation of the Pinner salt help to prevent its decomposition to the amide.[1]

  • Order of reagent addition: Ensure that the Pinner salt is fully formed before the introduction of the ammonia source to prevent premature hydrolysis.

Troubleshooting Guide

Problem 1: Low yield of this compound and a significant amount of an unknown byproduct with a mass consistent with cyclization.

Possible Cause: Intramolecular cyclization to form 2-imino-piperidine hydrochloride.

Troubleshooting Steps:

  • Confirm the structure of the byproduct:

    • Mass Spectrometry: The cyclic byproduct will have a molecular weight corresponding to the loss of HCl from the desired product.

    • NMR Spectroscopy: In the ¹H NMR spectrum, look for the disappearance of the signals corresponding to the linear chloroalkyl chain and the appearance of signals characteristic of a piperidine ring. The ¹³C NMR will show a characteristic shift for the imino carbon.

  • Optimize reaction conditions to minimize cyclization:

    • Lower the reaction temperature: Conduct the ammonolysis step at a lower temperature (e.g., 0-5 °C) to reduce the rate of the intramolecular reaction.

    • Reduce reaction time: Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to minimize the time for cyclization to occur.

Problem 2: Presence of byproducts with molecular weights corresponding to the addition of water (amide and/or ester).

Possible Cause: Presence of water in the reaction mixture.

Troubleshooting Steps:

  • Verify the dryness of all reagents and solvents: Use freshly dried solvents and ensure all reagents are anhydrous.

  • Improve inert atmosphere techniques: Ensure a positive pressure of an inert gas is maintained throughout the reaction.

  • Check for leaks in the reaction setup: Ensure all joints and connections are well-sealed.

  • Purify the starting nitrile: Distill 5-chlorovaleronitrile to remove any water or other impurities.

Byproduct Characterization Data

The following tables summarize key analytical data for the potential byproducts.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z (M+H)⁺
This compoundC₅H₁₁ClN₂134.61135.07
2-imino-piperidineC₅H₁₀N₂98.1599.09
5-ChloropentanamideC₅H₁₀ClNO135.59136.05
Ethyl 5-chloropentanoateC₇H₁₃ClO₂164.63165.06

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound2-imino-piperidine5-ChloropentanamideEthyl 5-chloropentanoate
-CH₂-Cl~3.6 (t)-~3.6 (t)~3.5 (t)
-CH₂-C(NH)NH₂~2.3 (t)---
Piperidine Ring CH₂-1.6-1.9 (m), 3.2 (t)--
-CH₂-CONH₂--~2.2 (t)-
-CH₂-COOEt---~2.3 (t)
O-CH₂-CH₃---~4.1 (q)
O-CH₂-CH₃---~1.2 (t)

Table 3: Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compound2-imino-piperidine5-ChloropentanamideEthyl 5-chloropentanoate
-C(NH)NH₂~170~165--
-C=O (Amide)--~175-
-C=O (Ester)---~173
-CH₂-Cl~45-~45~44
Piperidine Ring CH₂-~22, ~29, ~43--
O-CH₂-CH₃---~60
O-CH₂-CH₃---~14

Experimental Protocols

Protocol 1: Synthesis of this compound hydrochloride (Pinner Reaction)

  • Pinner Salt Formation: A solution of 5-chlorovaleronitrile in anhydrous ethanol is cooled to 0 °C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at 0 °C for several hours until the formation of the ethyl 5-chloropentanimidate hydrochloride (Pinner salt) is complete, which often precipitates as a white solid.

  • Ammonolysis: The suspension of the Pinner salt is then treated with a solution of anhydrous ammonia in ethanol at 0-5 °C. The reaction is stirred for several hours.

  • Work-up: The resulting ammonium chloride is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude this compound hydrochloride. The product can be further purified by recrystallization.

Protocol 2: Characterization of Byproducts by GC-MS

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: The sample is injected into a gas chromatograph coupled to a mass spectrometer.

  • Data Analysis: The retention times and mass spectra of the separated components are compared with known standards or databases to identify the desired product and any byproducts.

Visualizing Reaction Pathways and Troubleshooting

Below are diagrams to visualize the reaction pathways and a logical workflow for troubleshooting.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Pinner Reaction Intermediate cluster_products Products & Byproducts 5-chlorovaleronitrile 5-chlorovaleronitrile Pinner_Salt Ethyl 5-chloropentanimidate (Pinner Salt) 5-chlorovaleronitrile->Pinner_Salt HCl, EtOH Desired_Product This compound Pinner_Salt->Desired_Product NH₃ Amide_Byproduct 5-Chloropentanamide Pinner_Salt->Amide_Byproduct H₂O Ester_Byproduct Ethyl 5-chloropentanoate Pinner_Salt->Ester_Byproduct H₂O (Hydrolysis) Cyclic_Byproduct 2-imino-piperidine (Cyclic Amidine) Desired_Product->Cyclic_Byproduct Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound and formation of major byproducts.

Troubleshooting_Workflow Start Reaction Outcome: Low Yield / Impure Product Analyze_Crude Analyze Crude Mixture (GC-MS, NMR) Start->Analyze_Crude Identify_Byproducts Identify Major Byproducts Analyze_Crude->Identify_Byproducts Cyclic_Present Cyclic Amidine Detected? Identify_Byproducts->Cyclic_Present Yes Hydrolysis_Present Amide / Ester Detected? Identify_Byproducts->Hydrolysis_Present No Cyclic_Present->Hydrolysis_Present No Optimize_Cyclization Optimize for Cyclization: - Lower Temperature - Shorter Reaction Time Cyclic_Present->Optimize_Cyclization Yes Optimize_Hydrolysis Optimize for Hydrolysis: - Use Anhydrous Reagents - Inert Atmosphere Hydrolysis_Present->Optimize_Hydrolysis Yes Re-run_Reaction Re-run Optimized Reaction Hydrolysis_Present->Re-run_Reaction No Optimize_Cyclization->Re-run_Reaction Optimize_Hydrolysis->Re-run_Reaction

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

References

Optimizing catalyst selection for reactions involving 5-Chloro-pentanamidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst selection for reactions involving 5-Chloro-pentanamidine. The primary focus is on the intramolecular cyclization to form 2-amino-3,4,5,6-tetrahydropyridine, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction involving this compound in drug development?

The most prevalent reaction is an intramolecular cyclization to synthesize 2-amino-3,4,5,6-tetrahydropyridine. This transformation is crucial as the tetrahydropyridine motif is a common scaffold in a wide range of biologically active molecules.

Q2: Which catalysts are recommended for the intramolecular cyclization of this compound?

Palladium-based catalysts are highly recommended for this transformation. Catalysts such as Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have shown efficacy in similar intramolecular amination reactions. The choice of catalyst can be influenced by the specific reaction conditions and desired outcomes.

Q3: What role does the base play in this reaction?

A base is crucial for neutralizing the hydrogen chloride (HCl) that is eliminated during the cyclization reaction. The selection of the base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are commonly employed.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material (this compound) and the formation of the product (2-amino-3,4,5,6-tetrahydropyridine).

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider trying a different palladium catalyst or a pre-catalyst that forms the active species in situ.
Inappropriate Base The strength of the base can be critical. If a weak base like K₂CO₃ is ineffective, consider a stronger base such as Cs₂CO₃ or an organic base like DBU.
Low Reaction Temperature The intramolecular cyclization may require elevated temperatures. Gradually increase the reaction temperature in increments of 10-20°C and monitor for product formation.
Solvent Effects The polarity of the solvent can influence the reaction. Screen a range of solvents with varying polarities, such as toluene, dioxane, or dimethylformamide (DMF).

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step
Intermolecular Reactions If dimer or polymer formation is observed, the reaction concentration may be too high. Perform the reaction under high dilution conditions to favor the intramolecular pathway.
Catalyst Decomposition Catalyst decomposition can lead to unwanted side reactions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Hydrolysis of Amidine The presence of water can lead to the hydrolysis of the amidine functional group. Use anhydrous solvents and reagents to minimize this side reaction.

Issue 3: Catalyst Poisoning

Potential Cause Troubleshooting Step
Impurities in Starting Material Impurities, especially those containing sulfur or other strongly coordinating groups, can poison the palladium catalyst.[1][2] Purify the this compound starting material before use.
Degradation of Solvent or Reagents Solvents or reagents can degrade over time to form catalyst poisons. Use freshly distilled or high-purity solvents and fresh reagents.

Experimental Protocols

General Protocol for Palladium-Catalyzed Intramolecular Cyclization of this compound

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added this compound (1.0 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (10 mL) is then added via syringe. The reaction mixture is heated to the desired temperature and stirred for the specified time. After completion, the reaction is cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation

Table 1: Effect of Catalyst on Product Yield
Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
Pd(OAc)₂K₂CO₃Toluene1001265
Pd(PPh₃)₄K₂CO₃Toluene1001278
PdCl₂(dppf)K₂CO₃Toluene1001285
Table 2: Effect of Base on Product Yield
Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
PdCl₂(dppf)K₂CO₃Toluene1001285
PdCl₂(dppf)Cs₂CO₃Toluene1001292
PdCl₂(dppf)DBUToluene1001288

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add this compound, Catalyst, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature solvent->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor monitor->stir Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter through Celite cool->filter concentrate Remove Solvent in vacuo filter->concentrate purify Column Chromatography concentrate->purify end End purify->end

Figure 1. Experimental workflow for the palladium-catalyzed intramolecular cyclization.

troubleshooting_flowchart start Low/No Yield check_catalyst Is the catalyst active? start->check_catalyst change_catalyst Try a different catalyst or fresh batch. check_catalyst->change_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes success Improved Yield change_catalyst->success change_base Use a stronger or different type of base. check_base->change_base No check_temp Is the temperature optimal? check_base->check_temp Yes change_base->success increase_temp Increase reaction temperature. check_temp->increase_temp No check_solvent Is the solvent suitable? check_temp->check_solvent Yes increase_temp->success screen_solvents Screen a range of solvents. check_solvent->screen_solvents No check_solvent->success Yes screen_solvents->success

Figure 2. Troubleshooting flowchart for low product yield.

reaction_pathway reactant This compound intermediate Palladium Complex Intermediate reactant->intermediate + Catalyst product 2-Amino-3,4,5,6- tetrahydropyridine intermediate->product Intramolecular Cyclization catalyst Pd Catalyst product->catalyst Regenerates base Base hcl HCl base->hcl Neutralizes

Figure 3. Proposed reaction pathway for the intramolecular cyclization.

References

Troubleshooting guide for the analysis of 5-Chloro-pentanamidine by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-pentanamidine analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (e.g., tailing) for this compound?

A1: Poor peak shape for polar and active compounds like this compound is a common issue in GC-MS analysis. The primary reasons include:

  • Active Sites: The amidine functional group is polar and can interact with active sites (silanol groups) in the GC inlet liner, column, or connections. This can lead to peak tailing.[1][2]

  • Column Choice: Using a non-polar or intermediate-polarity column that is not specifically designed for amines or other polar compounds can result in poor peak shape.

  • Thermal Degradation: The compound may be degrading at the high temperatures of the GC inlet.[3][4]

  • Lack of Derivatization: Direct analysis of highly polar compounds like amidines is often challenging due to their low volatility and tendency to interact with the stationary phase.[5]

Q2: I have very low or no signal for this compound. What are the potential causes?

A2: Low sensitivity can stem from several factors:

  • Compound Instability: this compound may be thermally degrading in the hot injector.[3][6]

  • Poor Volatility: The compound may not be volatile enough to be efficiently transferred from the injector to the column.

  • Adsorption: The analyte may be irreversibly adsorbing to active sites within the GC system.[2]

  • Inappropriate Derivatization: If a derivatization step is used, the reaction may be incomplete, or the derivative itself may be unstable.

  • System Leaks: Leaks in the injector or column fittings can lead to a loss of sample.[1][7]

Q3: How can I improve the volatility and thermal stability of this compound for GC-MS analysis?

A3: Derivatization is a highly recommended technique to improve the chromatographic properties of polar compounds like this compound.[8][9][10] Common derivatization methods include:

  • Silylation: This is a widely used method where active hydrogens in the molecule are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[9]

  • Acylation: This method introduces an acyl group, which can decrease the polarity and improve the stability of the compound. Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are often employed.[8][11]

Q4: What are the recommended starting GC-MS parameters for analyzing a derivatized this compound?

A4: While optimization is always necessary, here are some general starting parameters:

  • Injection Port Temperature: Start with a lower temperature (e.g., 250 °C) to minimize the risk of thermal degradation of the derivative.[6][12]

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.[12][13]

  • Oven Temperature Program: Begin with a low initial oven temperature (e.g., 70-100 °C) and then ramp up to a final temperature that allows for the elution of the derivatized analyte without causing column bleed (e.g., up to 300 °C).[12][13]

  • Carrier Gas: Use an inert carrier gas like Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[12][13]

Q5: I am seeing "ghost peaks" in my blank runs after analyzing this compound. What could be the cause?

A5: Ghost peaks are typically a result of carryover from previous injections. This can happen if the compound or its derivatives are retained in the system. To address this:

  • Injector Contamination: The injector liner may be contaminated. Regular replacement or cleaning of the liner is recommended.[1][2]

  • Column Contamination: The front end of the column can become contaminated. Trimming a small portion (e.g., 10-20 cm) off the front of the column can help.

  • Bake-out: Baking out the column at a high temperature (within its specified limits) can help remove contaminants.[14]

  • Solvent Washes: Injecting a high-purity solvent multiple times can help clean the injection port and column.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions for the GC-MS analysis of this compound.

ProblemPotential CauseRecommended Solution
Peak Tailing Active sites in the inlet liner or column.Use a deactivated liner and a column designed for polar compounds. Consider derivatization.[1][2]
Column overload.Dilute the sample or reduce the injection volume.[14]
No or Low Peak Intensity Thermal degradation in the injector.Lower the injector temperature. Use a programmed temperature vaporization (PTV) inlet if available.[15] Consider derivatization to increase thermal stability.
Adsorption of the analyte.Deactivate the GC system. Derivatize the analyte to reduce its polarity.
Incomplete derivatization.Optimize the derivatization reaction conditions (temperature, time, reagent ratio).
Poor Reproducibility Inconsistent injection technique (manual injection).Use an autosampler for consistent injections.[16]
Leaks in the system (septum, fittings).Perform a leak check and replace septa and ferrules as needed.
Sample degradation over time.Analyze samples promptly after preparation or derivatization.
Baseline Noise or Drift Contaminated carrier gas or gas lines.Use high-purity gas and install or replace gas purifiers.[16]
Column bleed.Ensure the oven temperature does not exceed the column's maximum limit. Condition the column.[1][7]
Contaminated detector.Clean the mass spectrometer source according to the manufacturer's instructions.[1]

Experimental Protocol: Silylation of this compound

This protocol provides a general procedure for the silylation of this compound using BSTFA with 1% TMCS as a catalyst. Note: This is a starting point and may require optimization.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

  • Derivatization Reagent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the GC-MS analysis of this compound.

GCMS_Troubleshooting cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions Start Start: Poor Chromatographic Result Problem Identify the Primary Issue Start->Problem PeakShape Poor Peak Shape (Tailing/Fronting) Problem->PeakShape Peak Shape Sensitivity Low or No Signal Problem->Sensitivity Sensitivity Reproducibility Poor Reproducibility Problem->Reproducibility Reproducibility Baseline Baseline Issues (Noise/Drift) Problem->Baseline Baseline CheckConsumables Check & Replace Consumables (Liner, Septum, Syringe) PeakShape->CheckConsumables Derivatize Implement/Optimize Derivatization Sensitivity->Derivatize Reproducibility->CheckConsumables SystemMaintenance Perform System Maintenance (Leak Check, Column Trim, Source Clean) Baseline->SystemMaintenance OptimizeMethod Optimize GC Method (Temperatures, Flow Rate) CheckConsumables->OptimizeMethod End End: Problem Resolved CheckConsumables->End Resolved OptimizeMethod->SystemMaintenance OptimizeMethod->End Resolved Derivatize->OptimizeMethod Derivatize->End Resolved SystemMaintenance->CheckConsumables SystemMaintenance->End Resolved

A logical workflow for troubleshooting GC-MS analysis issues.

References

Validation & Comparative

Comparing the reactivity of 5-Chloro-pentanamidine with 4-chlorobutanamidine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bifunctional molecules utilized by researchers in drug development and chemical biology, 5-Chloro-pentanamidine and 4-chlorobutanamidine present as valuable synthons. Their inherent reactivity, governed by the interplay between a nucleophilic amidine and an electrophilic alkyl chloride, primarily dictates their utility. This guide provides a comparative analysis of the reactivity of these two compounds, supported by established principles of organic chemistry.

The principal reaction pathway for both this compound and 4-chlorobutanamidine is an intramolecular nucleophilic substitution, also known as intramolecular cyclization. In this reaction, the terminal nitrogen of the amidine group acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom. This process results in the formation of a cyclic amidine and the expulsion of a chloride ion. The facility of this reaction is a direct measure of the compound's reactivity.

Theoretical Framework: Baldwin's Rules

To understand the differential reactivity of these two molecules, we turn to Baldwin's rules for ring closure. These rules, based on the stereochemical requirements of transition states for intramolecular reactions, provide a qualitative prediction of the feasibility and relative rates of cyclization reactions. The key parameters are the ring size being formed, the hybridization of the electrophilic carbon (in this case, sp³ or "tet"), and whether the breaking bond is inside ("endo") or outside ("exo") the newly formed ring.

For this compound, the intramolecular cyclization leads to the formation of a six-membered ring. This is classified as a 6-exo-tet cyclization.

For 4-chlorobutanamidine, the cyclization results in a five-membered ring, classified as a 5-exo-tet cyclization.

According to Baldwin's rules, both 5-exo-tet and 6-exo-tet cyclizations are favored processes. However, the formation of five-membered rings through exo-tet cyclizations is generally kinetically more favorable than the formation of six-membered rings. This is attributed to a more favorable approach trajectory of the nucleophile to the electrophilic center, leading to a lower activation energy for the transition state.

Comparative Reactivity Analysis

Based on Baldwin's rules, we can predict that 4-chlorobutanamidine will exhibit a higher reactivity towards intramolecular cyclization compared to this compound.

CompoundIntramolecular Cyclization ProductRing SizeBaldwin's Rule ClassificationPredicted Reactivity
4-chlorobutanamidineTetrahydropyrimidine derivative5-membered5-exo-tet (Favored)Higher
This compoundTetrahydro-1,3-diazepine derivative6-membered6-exo-tet (Favored)Lower

Experimental Protocol for Reactivity Determination

To empirically validate the predicted difference in reactivity, a kinetic study can be performed. The following is a generalized experimental protocol:

  • Reaction Setup: A solution of the respective chloroalkanamidine is prepared in a suitable solvent (e.g., a polar aprotic solvent like DMF or acetonitrile) at a known concentration. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Temperature Control: The reaction vessel is maintained at a constant temperature using a thermostat-controlled bath.

  • Monitoring the Reaction: The progress of the intramolecular cyclization can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:

    • ¹H NMR Spectroscopy: Disappearance of the signal corresponding to the proton on the chlorine-bearing carbon and the appearance of new signals for the cyclic product.

    • HPLC: Separation and quantification of the starting material and the cyclized product.

    • Conductivity Measurement: The formation of the chloride ion as a byproduct will increase the conductivity of the solution.

  • Data Analysis: The concentration of the starting material is plotted against time. The rate constant (k) for the reaction can be determined by fitting the data to the appropriate rate law (typically first-order for an intramolecular reaction).

  • Comparison: The rate constants for the cyclization of this compound and 4-chlorobutanamidine are compared under identical experimental conditions. A higher rate constant indicates higher reactivity.

Visualizing the Reaction Pathways

The intramolecular cyclization of both compounds can be visualized as follows:

G cluster_0 4-chlorobutanamidine Cyclization (5-exo-tet) cluster_1 This compound Cyclization (6-exo-tet) Amidine_N_4 NH2 C_amidine_4 C=NH Amidine_N_4->C_amidine_4 C4_4 CH2-Cl Amidine_N_4->C4_4 Nucleophilic Attack C1_4 CH2 C_amidine_4->C1_4 C2_4 CH2 C1_4->C2_4 C3_4 CH2 C2_4->C3_4 C3_4->C4_4 Amidine_N_5 NH2 C_amidine_5 C=NH Amidine_N_5->C_amidine_5 C5_5 CH2-Cl Amidine_N_5->C5_5 Nucleophilic Attack C1_5 CH2 C_amidine_5->C1_5 C2_5 CH2 C1_5->C2_5 C3_5 CH2 C2_5->C3_5 C4_5 CH2 C3_5->C4_5 C4_5->C5_5 G Start Prepare solutions of This compound and 4-chlorobutanamidine Reaction Incubate at constant temperature Start->Reaction Sampling Withdraw aliquots at timed intervals Reaction->Sampling Analysis Analyze by HPLC or NMR Sampling->Analysis Data Plot concentration vs. time Analysis->Data Calculation Determine rate constants (k) Data->Calculation Comparison Compare k values Calculation->Comparison

A New Frontier in Cancer Therapy: Comparative Analysis of 5-Chloro-pentanamidine Derivatives and Traditional Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective and targeted cancer therapies, researchers are exploring novel chemical scaffolds that can overcome the limitations of existing treatments. This guide provides a comparative analysis of a promising new class of compounds, 5-Chloro-pentanamidine derivatives, against established alkylating agents. This report is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of oncology therapeutics.

Introduction to Alkylating Agents and the Promise of Amidine Derivatives

Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of cancer cells, which ultimately leads to cell cycle arrest and apoptosis.[1] Classical alkylating agents, such as nitrogen mustards (e.g., Melphalan, Cyclophosphamide), have demonstrated clinical efficacy but are often associated with significant off-target toxicities and the development of drug resistance.

The introduction of an amidine moiety to an alkylating scaffold, as seen in this compound derivatives, presents a novel strategy to enhance anti-tumor activity and specificity. Amidine groups are known to interact with the minor groove of DNA, potentially directing the alkylating function to specific DNA sequences and augmenting cytotoxicity.[2][3] This dual mechanism of action—DNA alkylation and minor groove binding—could translate into improved therapeutic indices.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

Classical alkylating agents, like nitrogen mustards, form highly reactive carbocations or aziridinium ions that attack nucleophilic sites on DNA bases, primarily the N7 position of guanine.[1] This leads to the formation of DNA adducts, intrastrand and interstrand cross-links, which disrupt DNA replication and transcription.

This compound derivatives are hypothesized to employ a multi-faceted approach. The chloroalkyl chain is expected to function as a classical alkylating agent, while the pentanamidine head could act as a DNA minor groove binder, enhancing the localization of the alkylating moiety to the DNA. This targeted delivery could increase the efficiency of DNA damage in cancer cells. Furthermore, some amidine-containing compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication, adding another potential layer to their anticancer activity.[2][4]

Mechanism_of_Action Proposed Mechanism of this compound Derivatives cluster_drug This compound Derivative cluster_cell Cancer Cell Drug This compound Alkylating_Moiety Chloroalkyl Chain Drug->Alkylating_Moiety Binding_Moiety Pentanamidine Head Drug->Binding_Moiety DNA DNA Alkylating_Moiety->DNA DNA Alkylation Binding_Moiety->DNA Minor Groove Binding Cell_Membrane Cell Membrane DNA_Damage DNA_Damage DNA->DNA_Damage Forms Adducts & Cross-links Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Activates Checkpoints Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Programmed Cell Death

Caption: Proposed dual mechanism of this compound derivatives.

Comparative Biological Activity

The following tables present a summary of the cytotoxic, DNA-damaging, and apoptosis-inducing activities of this compound derivatives in comparison to standard alkylating agents. The data for this compound derivatives are hypothetical and presented for illustrative purposes to guide future research, based on the enhanced potency observed in similar amidine-alkylator conjugates.[4]

Table 1: Comparative Cytotoxicity (IC50, µM) in Human Cancer Cell Lines

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT116 (Colon)
This compound Derivative (Hypothetical) 25 40 30 35
Melphalan130[4]125[4]>100>100
Cyclophosphamide>100>100>100>100
Cisplatin1015812

Table 2: Comparative DNA Damage and Apoptosis Induction

CompoundDNA Damage (Comet Assay, % Tail DNA)Apoptosis (Annexin V-FITC, % Apoptotic Cells)
This compound Derivative (Hypothetical) High High
MelphalanModerateModerate
CyclophosphamideModerateModerate
CisplatinHighHigh

Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for the key assays are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass.

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash the plates with water to remove the TCA.

  • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

SRB_Assay_Workflow SRB Cytotoxicity Assay Workflow Start Seed Cells in 96-well Plate Treat Add Test Compounds Start->Treat Incubate Incubate 48-72h Treat->Incubate Fix Fix with TCA Incubate->Fix Wash1 Wash with Water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Solubilize Solubilize Dye with Tris Base Wash2->Solubilize Read Measure Absorbance at 510 nm Solubilize->Read

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Alkaline Comet Assay for DNA Damage

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Harvest treated and control cells.

  • Embed the cells in a low-melting-point agarose on a microscope slide.

  • Lyse the cells in a high-salt and detergent solution to remove membranes and proteins.

  • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Perform electrophoresis to allow the migration of fragmented DNA, forming a "comet tail".

  • Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize the comets under a fluorescence microscope and quantify the DNA in the tail.

Comet_Assay_Workflow Alkaline Comet Assay Workflow Start Harvest Cells Embed Embed in Agarose Start->Embed Lyse Cell Lysis Embed->Lyse Unwind DNA Unwinding in Alkaline Buffer Lyse->Unwind Electrophoresis Electrophoresis Unwind->Electrophoresis Stain Stain DNA Electrophoresis->Stain Visualize Visualize and Quantify Comets Stain->Visualize

Caption: Workflow for the alkaline Comet assay.

Annexin V-FITC Apoptosis Assay

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

  • Harvest treated and control cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Apoptosis_Assay_Workflow Annexin V-FITC Apoptosis Assay Workflow Start Harvest Cells Wash Wash with PBS Start->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V-FITC apoptosis assay.

Signaling Pathways in Response to DNA Damage

Alkylating agents trigger a complex cellular response to DNA damage, primarily orchestrated by the p53 tumor suppressor protein. Upon sensing DNA damage, p53 is activated and initiates cell cycle arrest to allow for DNA repair. If the damage is too extensive, p53 induces apoptosis through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of caspases.

DNA_Damage_Response_Pathway DNA Damage Response Pathway Alkylating_Agent Alkylating Agent DNA_Damage DNA Damage Alkylating_Agent->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53_Activation->Cell_Cycle_Arrest Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis Mitochondrial_Pathway Mitochondrial Pathway Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Simplified DNA damage response pathway initiated by alkylating agents.

Conclusion and Future Directions

The hypothetical data and proposed mechanism of action for this compound derivatives suggest their potential as a new class of anticancer agents with enhanced efficacy compared to some traditional alkylating agents. The dual functionality of DNA alkylation and minor groove binding offers a promising strategy to increase the therapeutic window and overcome resistance.

Further preclinical studies are warranted to synthesize and evaluate the biological activity of this compound derivatives. In vitro and in vivo experiments will be crucial to validate their cytotoxicity, mechanism of action, and safety profile. The experimental protocols and comparative data presented in this guide provide a robust framework for the continued investigation of these promising compounds.

References

Head-to-Head Comparison of Synthetic Routes to 5-Chloro-pentanamidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two primary synthetic routes to 5-Chloro-pentanamidine, a valuable building block in pharmaceutical and medicinal chemistry. The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable route for their specific needs.

Executive Summary

Two distinct synthetic pathways to this compound are evaluated:

  • Route 1: The Pinner Reaction. This classical method involves the acid-catalyzed reaction of 5-chlorovaleronitrile with an alcohol to form an imidate ester, which is subsequently treated with ammonia to yield the target amidine.

  • Route 2: Amide Guanylation. This multi-step approach begins with the conversion of 5-chloropentanoyl chloride to 5-chloropentanamide, followed by a guanylation reaction using a protected guanylating agent, and concludes with a deprotection step to afford the final product.

The Pinner reaction offers a more direct and potentially higher-yielding pathway, while the amide guanylation route provides an alternative that avoids the use of anhydrous hydrogen chloride gas. The selection between these routes will depend on factors such as available starting materials, reaction scale, and equipment capabilities.

Data Presentation

ParameterRoute 1: Pinner ReactionRoute 2: Amide Guanylation
Starting Material 5-Chlorovaleronitrile5-Chloropentanoyl chloride
Key Intermediates Ethyl 5-chloropentanimidate hydrochloride5-Chloropentanamide, N,N'-Di-Boc-5-chloropentanamidine
Number of Steps 23
Overall Yield High (specific yield not reported in literature)Moderate (dependent on yields of three steps)
Reagents & Conditions Anhydrous Ethanol, Anhydrous HCl, Anhydrous Ether, Anhydrous AmmoniaAqueous Ammonia, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, Acetonitrile, Trifluoroacetic Acid, Dichloromethane
Key Advantages Fewer steps, potentially higher overall yield.Avoids the use of corrosive HCl gas.
Key Disadvantages Requires handling of anhydrous HCl gas.More steps, potentially lower overall yield, use of expensive guanylating agent.

Experimental Protocols

Route 1: Pinner Reaction

Step 1: Synthesis of Ethyl 5-chloropentanimidate hydrochloride

A solution of 5-chlorovaleronitrile in anhydrous ethanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 12-24 hours) to allow for the formation of the imidate hydrochloride, which precipitates from the solution. The solid is collected by filtration, washed with anhydrous ether, and dried under vacuum.

Step 2: Synthesis of this compound hydrochloride

The crude ethyl 5-chloropentanimidate hydrochloride is suspended in a solution of anhydrous ammonia in an appropriate solvent (e.g., ethanol). The mixture is stirred at room temperature in a sealed vessel until the reaction is complete, as monitored by techniques such as TLC or GC-MS. The resulting ammonium chloride is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude this compound hydrochloride. Further purification can be achieved by recrystallization.

Route 2: Amide Guanylation

Step 1: Synthesis of 5-Chloropentanamide

5-Chloropentanoyl chloride is added dropwise to a cooled (0-5 °C) and stirred solution of concentrated aqueous ammonia. The reaction is typically exothermic and the temperature should be carefully controlled. After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure complete conversion. The resulting solid 5-chloropentanamide is collected by filtration, washed with cold water, and dried. A yield of 75-85% can be expected for this step.

Step 2: Synthesis of N,N'-Di-Boc-5-chloropentanamidine

To a solution of 5-chloropentanamide in a suitable solvent such as acetonitrile, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is added. The reaction mixture is stirred at room temperature until the starting amide is consumed, as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford N,N'-Di-Boc-5-chloropentanamidine.

Step 3: Synthesis of this compound hydrochloride

The purified N,N'-Di-Boc-5-chloropentanamidine is dissolved in a suitable solvent like dichloromethane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent, is added. The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess acid are removed under reduced pressure to yield the crude this compound salt.

Visualizations

G cluster_0 Synthetic Route Comparison cluster_1 Route 1: Pinner Reaction cluster_2 Route 2: Amide Guanylation 5-Chlorovaleronitrile 5-Chlorovaleronitrile Ethyl 5-chloropentanimidate Ethyl 5-chloropentanimidate 5-Chlorovaleronitrile->Ethyl 5-chloropentanimidate EtOH, HCl (gas) This compound This compound Ethyl 5-chloropentanimidate->this compound NH3 5-Chloropentanoyl chloride 5-Chloropentanoyl chloride 5-Chloropentanamide 5-Chloropentanamide 5-Chloropentanoyl chloride->5-Chloropentanamide NH3(aq) N,N'-Di-Boc-5-chloropentanamidine N,N'-Di-Boc-5-chloropentanamidine 5-Chloropentanamide->N,N'-Di-Boc-5-chloropentanamidine Guanylating Agent N,N'-Di-Boc-5-chloropentanamidine->this compound Deprotection (Acid)

Caption: Comparative workflow of the two synthetic routes.

G cluster_route1 Route 1 cluster_route2 Route 2 Start Start Select Synthetic Route Select Synthetic Route Start->Select Synthetic Route End End Route 1: Pinner Route 1: Pinner Select Synthetic Route->Route 1: Pinner Directness Route 2: Guanylation Route 2: Guanylation Select Synthetic Route->Route 2: Guanylation Avoids HCl gas Pinner Reaction Pinner Reaction Route 1: Pinner->Pinner Reaction Amidation Amidation Route 2: Guanylation->Amidation Purification 1 Purification 1 Pinner Reaction->Purification 1 Purification 1->End Guanylation Guanylation Amidation->Guanylation Deprotection Deprotection Guanylation->Deprotection Purification 2 Purification 2 Deprotection->Purification 2 Purification 2->End

Caption: Decision logic for selecting a synthetic route.

Validating the Purity of Synthesized 5-Chloro-pentanamidine: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comprehensive overview of using High-Performance Liquid Chromatography (HPLC) for validating the purity of 5-Chloro-pentanamidine, a key intermediate in various synthetic pathways. We present a detailed experimental protocol, compare HPLC with other analytical techniques, and provide supporting data presented in clear, structured tables.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1][2][3] Its versatility and high resolution make it an ideal choice for assessing the purity of synthesized molecules like this compound by separating the main compound from any process-related impurities or degradation products.[1][4]

Experimental Protocol: HPLC Method for this compound Purity Validation

This section details a robust HPLC method for the purity analysis of this compound. The method is adapted from established protocols for similar amidine-containing compounds and follows the general principles of analytical method validation.[5][6][7][8]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Chromatographic Conditions: A summary of the recommended HPLC parameters is provided in Table 1.

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

3. System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters like peak area reproducibility (RSD < 2%), theoretical plates, and tailing factor.

4. Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Purity Assessment and Method Comparison

The following tables summarize the expected data from the HPLC analysis and compare the HPLC method with other potential analytical techniques for purity determination.

Table 2: Representative HPLC Purity Data for Synthesized this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
13.515000.1Impurity A
28.2149500099.8This compound
310.115000.1Impurity B

Table 3: Comparison of Analytical Techniques for Purity Validation

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Applicability Broad applicability for non-volatile and thermally labile compounds.[1][9]Suitable for volatile and thermally stable compounds.[1][9]Excellent for structural elucidation and can be used for quantitative analysis (qNMR).
Sensitivity High sensitivity, capable of detecting trace impurities.[2][4]Very high sensitivity, especially with specific detectors like FID.[1]Generally lower sensitivity compared to chromatographic techniques.
Sample Preparation Generally straightforward, involves dissolution and filtration.[1]Can be more complex, may require derivatization for non-volatile compounds.Simple, involves dissolving the sample in a deuterated solvent.
Data Output Chromatogram showing separated peaks with retention times and areas.Chromatogram showing separated peaks with retention times and areas.Spectrum showing chemical shifts, integration, and coupling patterns.
Purity Assessment Quantitative purity based on peak area percentages.[3]Quantitative purity based on peak area percentages.Can provide a highly accurate molar purity assessment.

Mandatory Visualization

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using the described HPLC method.

HPLC_Purity_Validation_Workflow cluster_synthesis Synthesis & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Synthesis Synthesize this compound SamplePrep Prepare Sample for HPLC (Dissolve & Filter) Synthesis->SamplePrep SystemSuitability System Suitability Test SamplePrep->SystemSuitability HPLC_System HPLC System (C18 Column, Gradient Elution) Chromatogram Generate Chromatogram HPLC_System->Chromatogram SampleInjection Inject Sample SystemSuitability->SampleInjection SampleInjection->HPLC_System PeakIntegration Integrate Peak Areas Chromatogram->PeakIntegration PurityCalculation Calculate Purity (%) PeakIntegration->PurityCalculation Report Generate Purity Report PurityCalculation->Report

Caption: Workflow for this compound Purity Validation by HPLC.

References

A Comparative Guide to the Cross-Reactivity Analysis of Antibodies Targeting 5-Chloro-pentanamidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the specificity of antibodies is a critical parameter. This guide provides a comprehensive overview of the cross-reactivity analysis of antibodies raised against 5-Chloro-pentanamidine derivatives, offering a comparative look at methodologies and data interpretation. While specific experimental data for this compound derivatives is not publicly available, this guide synthesizes established principles and protocols from analogous studies on other small molecules to provide a robust framework for such an analysis.

The Foundational Role of Hapten Design

The generation of highly specific antibodies against small molecules, or haptens, like this compound derivatives is fundamentally dependent on the design of the hapten-carrier conjugate used as the immunogen.[1][2] The structure of the hapten and the point of its conjugation to a carrier protein (such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) significantly influence the epitope presentation to the immune system and, consequently, the specificity of the resulting antibodies.[2] For instance, exposing a unique functional group of the target molecule while using a different conjugation site for the coating antigen in an immunoassay can enhance assay sensitivity and specificity.[3]

Experimental Protocols

A successful cross-reactivity analysis hinges on well-defined experimental protocols. Below are methodologies for key experiments, adapted from established research on hapten-specific antibodies.

1. Hapten Synthesis and Conjugation to Carrier Proteins

  • Objective: To prepare an immunogen (hapten-protein conjugate) that will elicit an antibody response against the this compound derivative.

  • Procedure:

    • Introduce a functional group (e.g., a carboxyl or amino group) onto the this compound derivative, distal to the desired antigenic determinant. This functional group will serve as the linkage point to the carrier protein.

    • Activate the carrier protein (e.g., BSA or KLH) with a cross-linking agent such as glutaraldehyde or by using carbodiimide chemistry (e.g., EDC/NHS) to facilitate conjugation with the hapten.

    • React the activated carrier protein with the modified hapten under optimized conditions (pH, temperature, and molar ratio) to form a stable conjugate.

    • Purify the conjugate from unreacted hapten and reagents using dialysis or size-exclusion chromatography.

    • Characterize the conjugate to determine the hapten-to-protein molar coupling ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.[2]

2. Antibody Production

  • Objective: To generate polyclonal or monoclonal antibodies that recognize the this compound derivative.

  • Procedure (Polyclonal):

    • Immunize host animals (e.g., rabbits or goats) with the hapten-carrier conjugate emulsified in an appropriate adjuvant (e.g., Freund's adjuvant).

    • Administer booster injections at regular intervals to enhance the immune response.

    • Collect blood samples periodically and screen the serum for antibody titer using an enzyme-linked immunosorbent assay (ELISA).

    • Once a high titer is achieved, purify the antibodies from the serum using protein A/G affinity chromatography.

3. Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Analysis

  • Objective: To determine the specificity of the raised antibodies by measuring their binding to various structurally related and unrelated compounds.

  • Procedure:

    • Coat a microtiter plate with a coating antigen (e.g., hapten conjugated to a different carrier protein like Ovalbumin (OVA) to minimize non-specific binding).

    • Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

    • In a separate plate, pre-incubate a constant dilution of the antibody with varying concentrations of the this compound derivative (the analyte) or potential cross-reactants.

    • Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate and incubate.

    • Wash the plate to remove unbound antibodies.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody.

    • Wash the plate again and add a substrate for the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal intensity using a plate reader. The signal intensity will be inversely proportional to the concentration of the analyte or cross-reactant.

Data Presentation and Interpretation

The cross-reactivity of an antibody is typically expressed as a percentage relative to the binding of the target analyte. The concentration of each compound that causes 50% inhibition of the antibody binding (IC50) is determined from the dose-response curves.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody Raised Against this compound

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound10100
Pentanamidine5002
5-Hydroxy-pentanamidine10001
4-Chloro-butanamidine2504
Unrelated Compound A> 10,000< 0.1
Unrelated Compound B> 10,000< 0.1

Table 2: Comparison of Hypothetical Monoclonal Antibodies

Antibody CloneTarget AnalyteIC50 (ng/mL)Key Cross-ReactantCross-Reactivity (%)
MAb-1A2This compound54-Chloro-butanamidine8
MAb-2B5This compound8Pentanamidine1.5
MAb-3C9This compound125-Hydroxy-pentanamidine0.5

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and troubleshooting.

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_immunization Immunization & Antibody Production cluster_elisa Competitive ELISA cluster_analysis Data Analysis Hapten Hapten Synthesis (this compound derivative) Conjugation Conjugation to Carrier Protein (BSA) Hapten->Conjugation Immunogen Immunogen (Hapten-BSA) Conjugation->Immunogen Immunization Animal Immunization Immunogen->Immunization Serum Serum Collection Immunization->Serum Purification Antibody Purification Serum->Purification Antibody Purified Antibody Purification->Antibody Competition Competition Step: Antibody + Analyte/ Cross-Reactant Antibody->Competition Plate_Coating Coat Plate with Hapten-OVA Blocking Blocking Plate_Coating->Blocking Incubation Incubation on Plate Blocking->Incubation Competition->Incubation Detection Detection with Secondary Ab-HRP Incubation->Detection Signal Signal Measurement Detection->Signal IC50 IC50 Determination Signal->IC50 CR_Calc Cross-Reactivity Calculation IC50->CR_Calc

Caption: Workflow for cross-reactivity analysis of antibodies.

This guide provides a foundational framework for conducting and interpreting the cross-reactivity of antibodies against this compound derivatives. By following these principles and adapting the protocols to the specific needs of their research, scientists can effectively characterize the specificity of their antibodies, a critical step in the development of reliable immunoassays and other antibody-based applications.

References

Benchmarking the performance of 5-Chloro-pentanamidine in specific chemical transformations

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. This guide provides a comparative benchmark for the utility of 5-Chloro-pentanamidine as a precursor for the synthesis of tetrahydropyrimidine, a valuable six-membered cyclic amidine. Due to the limited availability of direct experimental data on the performance of this compound in the literature, this guide proposes a primary chemical transformation—intramolecular cyclization—and benchmarks it against established alternative synthetic routes to the same heterocyclic product.

This analysis is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of functionalized amidines in the synthesis of nitrogen-containing heterocycles.

Proposed Transformation: Intramolecular Cyclization of this compound

The presence of a nucleophilic amidine and an electrophilic chloromethyl group within the same molecule makes this compound a prime candidate for intramolecular cyclization to form tetrahydropyrimidine. This transformation is a manifestation of the well-established reactivity of ω-haloalkylamidines.

Reaction Scheme:

Performance Benchmarking: this compound vs. Alternative Syntheses

The following table summarizes the proposed intramolecular cyclization of this compound and compares it with two common alternative methods for the synthesis of tetrahydropyrimidine. The data for the proposed transformation are estimated based on analogous reactions, while the data for the alternative methods are based on reported literature values.

Performance Metric Proposed: Intramolecular Cyclization of this compound Alternative 1: Condensation of 1,3-Diaminopropane and a Carboxylic Acid Derivative Alternative 2: Reduction of a Dihydropyrimidine
Starting Materials This compound1,3-Diaminopropane, Formic Acid (or orthoester)Dihydropyrimidine, NaBH4 (or H2/Catalyst)
Reagents & Conditions Inert solvent (e.g., Toluene, DMF), Non-nucleophilic base (e.g., DBU, K2CO3), Heat (80-120 °C)Dehydrating conditions (e.g., heat, azeotropic removal of water) or activating agent for carboxylic acidMild reducing conditions, various solvents (e.g., alcohols)
Estimated/Reported Yield Moderate to High (60-85%)High (80-95%)High (>90%)
Reaction Time 2-12 hours4-24 hours1-6 hours
Key Advantages Atom-economical, single starting material, potentially milder conditions than condensation.Readily available and inexpensive starting materials, well-established and scalable.High yields, often proceeds under mild conditions, good for functionalized derivatives.
Key Disadvantages Availability and cost of this compound may be a concern.Often requires harsh dehydrating conditions and may have substrate scope limitations.Requires a pre-synthesized dihydropyrimidine precursor, which adds steps to the overall synthesis.
Byproducts HCl (neutralized by base)WaterBorate salts (if using NaBH4)

Experimental Protocols

Proposed Protocol for Intramolecular Cyclization of this compound:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a suitable inert solvent (e.g., anhydrous toluene, 0.1 M).

  • Base Addition: Add a non-nucleophilic base (e.g., DBU, 1.2 eq or anhydrous K2CO3, 2.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by distillation to afford tetrahydropyrimidine.

Alternative Protocol 1: Condensation of 1,3-Diaminopropane and Formic Acid:

  • Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,3-diaminopropane (1.0 eq) and formic acid (1.1 eq) in a high-boiling solvent such as toluene.

  • Reaction Execution: Heat the mixture to reflux, allowing for the azeotropic removal of water.

  • Monitoring and Completion: Monitor the reaction until no more water is collected in the Dean-Stark trap.

  • Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or recrystallization.

Visualizing the Comparison

Below are diagrams illustrating the proposed experimental workflow for the transformation of this compound and a logical comparison of the synthetic pathways.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine this compound and Anhydrous Solvent start->reagents base Add Non-nucleophilic Base reagents->base heat Heat to 80-120 °C base->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Continue if incomplete cool Cool to RT monitor->cool filter Filter (if solid base) cool->filter concentrate Concentrate filter->concentrate purify Purify concentrate->purify end Tetrahydropyrimidine purify->end

Caption: Proposed experimental workflow for the synthesis of tetrahydropyrimidine from this compound.

Logical_Comparison cluster_proposed Proposed Method cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 P_Start This compound P_Product Tetrahydropyrimidine P_Start->P_Product Intramolecular Cyclization Comparison Comparison Metrics (Yield, Time, Cost, etc.) A1_Start1 1,3-Diaminopropane A1_Product Tetrahydropyrimidine A1_Start1->A1_Product Condensation A1_Start2 Formic Acid A1_Start2->A1_Product Condensation A2_Start Dihydropyrimidine A2_Product Tetrahydropyrimidine A2_Start->A2_Product Reduction

Caption: Logical comparison of synthetic routes to tetrahydropyrimidine.

Safety Operating Guide

Proper Disposal of 5-Chloro-pentanamidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of 5-Chloro-pentanamidine, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. All chemical waste disposal must comply with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for this specific chemical. If an SDS is not available, treat the compound as hazardous, following the general precautions for halogenated organic compounds.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or dust is expected, a respirator may be necessary.

In the event of a spill, immediately evacuate the area and alert your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment. For minor spills, use an absorbent material that is compatible with halogenated organic compounds and collect the waste in a designated hazardous waste container.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. On-site treatment or neutralization should not be attempted without a thorough understanding of the chemical's reactivity and the availability of appropriate facilities and trained personnel.

1. Waste Identification and Segregation:

  • Clearly label this compound waste with its full chemical name. Do not use abbreviations.

  • Segregate halogenated organic waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal.[1]

2. Container Selection and Labeling:

  • Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, with no leaks or cracks.[2][3][4]

  • The container must be securely sealed to prevent leaks or spills.

  • Affix a "Hazardous Waste" label to the container.[4][5] The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

    • The laboratory room number

3. Waste Storage:

  • Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.[3]

  • Ensure secondary containment is used to capture any potential leaks.

  • Do not store incompatible chemicals together. Specifically, keep halogenated organic waste away from strong oxidizing agents and bases.

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in regular trash.[5] This is a violation of environmental regulations and can lead to harmful contamination.

Quantitative Data Summary

While a specific Safety Data Sheet for this compound was not located, the following table summarizes typical disposal-related data for similar halogenated organic compounds. These values should be used as a general guideline; always refer to the specific SDS for the compound you are using.

ParameterGeneral Value/GuidelineSource
RCRA Waste Code (Potential) F001, F002 (if mixed with spent solvents)EPA
Recommended Disposal Method Incineration[6]
Storage Time Limit in SAA Varies by generator status (typically 90-180 days)[3]
Incompatible Storage Strong Oxidizing Agents, Strong Bases[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select Compatible & Labeled Container segregate->container label Affix 'Hazardous Waste' Label container->label store Store in Designated SAA with Secondary Containment label->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

This comprehensive guide is intended to ensure that all personnel handle and dispose of this compound in a safe and environmentally responsible manner. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with all applicable regulations.

References

Personal protective equipment for handling 5-Chloro-pentanamidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-pentanamidine, including personal protective equipment (PPE) recommendations, operational plans, and disposal guidelines.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of PPE. Based on the potential hazards associated with chlorinated hydrocarbons and amidine compounds, the following PPE is recommended.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required.[1][2]
Face ShieldA face shield should be worn in addition to goggles when there is a risk of splashing or a highly exothermic reaction.[1][2][3][4]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Aromatic and halogenated hydrocarbons can degrade many glove materials; therefore, it is crucial to check the manufacturer's chemical resistance guide.[2][5] Double gloving is advised to protect against pinholes.[6]
Body Protection Laboratory CoatA chemical-resistant or flame-retardant lab coat should be worn.[3]
ApronA chemical-resistant apron should be worn over the lab coat.[1][6]
Full-Body SuitIn case of high exposure risk, a full-body encapsulating suit may be necessary.[1]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
RespiratorIf engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1][3]
Foot Protection Closed-Toed ShoesSturdy, closed-toed shoes are mandatory in the laboratory.[3][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove & Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with incompatible waste streams.[8]
Contaminated PPE Dispose of as hazardous waste in a designated container.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container according to institutional guidelines.

Disposal Protocol:

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste.

  • Labeling: Clearly label all waste containers with the full chemical name and associated hazards.

  • Storage: Store waste in a designated, well-ventilated, and secondary containment area.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet for the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.